Niflumic Acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9F3N2O2 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
4,5,6-trideuterio-2-[2,3-dideuterio-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1D,2D,4D,5D,6D |
InChI Key |
JZFPYUNJRRFVQU-UPLZBMDUSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1[2H])NC2=C(C(=C(C(=N2)[2H])[2H])[2H])C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Niflumic Acid-d5 chemical properties and structure
An In-depth Technical Guide to Niflumic Acid-d5: Chemical Properties and Structure
Abstract
This compound is the deuterated analog of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis, such as in pharmacokinetic studies, to differentiate the compound from its endogenous counterparts.[2] The guide details its mechanism of action as a cyclooxygenase-2 (COX-2) inhibitor and an ion channel blocker, presents key physicochemical data in a structured format, and outlines methodologies for its synthesis and analysis.
Chemical Properties and Structure
This compound is a stable isotope-labeled version of Niflumic Acid, where five hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature useful in mass spectrometry-based assays without significantly altering the compound's biological activity.
Chemical Structure:
The core structure consists of a pyridinecarboxylic acid moiety linked to a trifluoromethyl-substituted phenylamino group. The "d5" designation indicates the presence of five deuterium atoms on the aromatic rings.
Caption: General chemical structure of this compound.
Physicochemical Data
The key chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid-d5 | [3][4] |
| Synonyms | 2-[3-(Trifluoromethyl)anilino]nicotinic Acid-d5, Actol-d5, Donalgin-d5 | [4] |
| CAS Number | 1794811-58-7 | [3][4][5][6] |
| Molecular Formula | C₁₃H₄D₅F₃N₂O₂ | [3][4][7][8][9] |
| Molecular Weight | 287.25 g/mol | [3][4][7][8][9] |
| Accurate Mass | 287.093 | [3] |
| Physical Form | Solid (Neat) | [3][10] |
| Solubility | Soluble in ethanol, acetone, methanol, DMSO, and acetonitrile.[1] | [1] |
| Storage | Store under recommended conditions as per the Certificate of Analysis. | [2] |
Mechanism of Action
Niflumic Acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with selectivity for COX-2.[4] By blocking the COX pathway, it prevents the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[11]
In addition to its anti-inflammatory properties, Niflumic Acid is also known to be a blocker of calcium-activated chloride channels (CaCCs).[2][6][11] This ion channel modulation contributes to its overall pharmacological profile.
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Experimental Protocols
This section outlines key experimental methodologies relevant to the synthesis and analysis of Niflumic Acid and its deuterated analog.
Synthesis of Niflumic Acid
The synthesis of the parent compound, Niflumic Acid, can be achieved through several routes. One common method involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline.[1] An alternative synthesis pathway is the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene.[1] The synthesis of derivatives often begins with the esterification of Niflumic Acid, followed by reactions to introduce different functional groups.[12][13][14]
RP-HPLC Method for Quantification in Human Plasma
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is used for the quantitative determination of Niflumic Acid in biological matrices like human plasma.[15]
-
Instrumentation: RP-HPLC system with UV detection.
-
Mobile Phase: A mixture of 60:40 (v/v) methanol and 10mM mixed phosphate buffer (pH adjusted to 3.0).[15]
-
Flow Rate: 1.0 mL/minute.[15]
-
Detection Wavelength: 295 nm.[15]
-
Injection Volume: 20 µL.[15]
-
Internal Standard: Diclofenac is commonly used as an internal standard.[15]
-
Linearity: The method has demonstrated good linearity in the concentration range of 55.44 – 5082.41 ng/mL.[15]
Sample Preparation (Protein Precipitation):
The extraction from plasma samples is typically performed using a protein precipitation technique.[15]
Caption: Workflow for HPLC sample preparation from plasma.
In Vitro Dissolution Studies
To assess the release profile of Niflumic Acid from various formulations, in vitro dissolution studies are conducted.
-
Apparatus: Modified paddle method (USP Apparatus 2).[16]
-
Dissolution Medium: 50 mL of phosphate buffer solution (pH 1.2).[16]
-
Temperature: 37 ± 0.5 °C.[16]
-
Rotation Speed: 100 rpm.[16]
-
Sampling: Aliquots are withdrawn at specified time intervals, filtered, and analyzed.
-
Analysis: The concentration of dissolved Niflumic Acid is determined using UV-Vis spectrophotometry at 289 nm.[17]
References
- 1. Niflumic acid CAS#: 4394-00-7 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clinivex.com [clinivex.com]
- 6. This compound | CAS#:1794811-58-7 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. This compound (Major) | LGC Standards [lgcstandards.com]
- 10. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 12. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iajpr.com [iajpr.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile [mdpi.com]
Mechanism of Action of Niflumic Acid-d5: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuteration
Niflumic Acid-d5 is a deuterated analog of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. In this compound, five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the compound's fundamental pharmacological properties. Its primary utility is in analytical and pharmacokinetic studies, particularly those employing mass spectrometry, where it serves as a robust internal standard for the precise quantification of unlabeled Niflumic Acid.
Therefore, the mechanism of action of this compound is identical to that of Niflumic Acid. This guide provides an in-depth exploration of this mechanism, focusing on its primary anti-inflammatory targets and its complex interactions with various ion channels and receptors.
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
The principal therapeutic effect of Niflumic Acid as an NSAID stems from its inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[1][3] Niflumic Acid inhibits both major isoforms, COX-1 and COX-2.[1][4]
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation.
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.[5][6]
By binding to the active site of these enzymes, Niflumic Acid prevents the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation, alleviating pain (analgesia), and lowering fever (antipyresis).[1][2] Some evidence also suggests that Niflumic Acid may inhibit Phospholipase A2, an upstream enzyme that releases arachidonic acid from the cell membrane.[5][7]
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The inhibition of the prostaglandin synthesis pathway is the core mechanism behind Niflumic Acid's anti-inflammatory action. The process begins with the release of arachidonic acid from membrane phospholipids, which is then converted by COX enzymes into prostaglandin precursors.
Secondary Mechanisms: Modulation of Ion Channels and Receptors
Beyond COX inhibition, Niflumic Acid possesses a complex pharmacological profile characterized by its significant activity as a modulator of various ion channels and receptors. These secondary actions contribute to its overall therapeutic effects and are a subject of ongoing research for potential new applications.[1]
Calcium-Activated Chloride Channel (CaCC) Blockade
Niflumic Acid is widely recognized as a blocker of calcium-activated chloride channels (CaCCs).[1][8] These channels, including the transmembrane protein 16A (TMEM16A), are involved in numerous physiological processes such as smooth muscle contraction, epithelial fluid secretion, and neuronal excitability.[1][9] By blocking CaCCs, Niflumic Acid can influence these processes, contributing to its analgesic and anti-inflammatory properties.[1][9] For instance, inhibition of CaCCs in airway smooth muscle can reduce mucus secretion and promote relaxation, a potential therapeutic avenue for asthma.[10][11]
GABA-A Receptor Modulation
Niflumic Acid exerts a dual, subtype-dependent modulatory effect on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[12][13] It can potentiate GABA-induced currents at certain receptor subtypes (e.g., α1β2γ2) while acting as an antagonist at others.[12][13] This complex interaction with GABAergic signaling may contribute to its analgesic effects and suggests potential applications in neurological disorders.[14]
Other Ion Channel Interactions
Niflumic Acid's activity extends to other ion channels, including:
-
Voltage-Gated Chloride Channels: It inhibits the CLC-1 channel in skeletal muscle.[15]
-
Voltage-Gated Potassium Channels: Modulatory effects have been reported.[1][6]
-
T-Type Calcium Channels: It acts as a blocker of Ca(V)3.1 and Ca(V)3.3 T-type calcium channels.[16]
-
Intracellular Calcium Release: Niflumic Acid has been shown to induce the release of Ca²⁺ from intracellular stores like the sarcoplasmic reticulum and mitochondria, an effect independent of its COX inhibition.[15][17][18]
Quantitative Pharmacological Data
The potency of Niflumic Acid varies across its different molecular targets. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of this activity.
| Target | Reported IC₅₀ Value(s) | Organism/System | Reference(s) |
| COX-2 | 100 nM | Recombinant | [19][20] |
| CaCC (TMEM16A) | 12 µM, 18-20 µM | HEK293 Cells (recombinant human) | [9][21] |
| CaCC (STICs) | 1.1 µM (+50 mV), 2.3 µM (-50 mV), 3.6 µM (-77 mV) | Rabbit Portal Vein Smooth Muscle | [6][22] |
| CaCC (Evoked Currents) | 6.6 µM | Rabbit Portal Vein Smooth Muscle | [6][22] |
| CLC-1 Chloride Channel | 42 µM | Rat Skeletal Muscle | [15] |
| T-Type Ca²⁺ Channels (Native) | 73.5 µM | Mouse Spermatogenic Cells | [16] |
Note: IC₅₀ values can vary significantly based on the specific experimental conditions, assay type, and biological system used.
Key Experimental Protocols
The characterization of Niflumic Acid's mechanism of action relies on established biochemical and electrophysiological techniques.
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare a solution of Heme (cofactor) in Assay Buffer.
-
Prepare a solution of the fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in DMSO and Assay Buffer.
-
Prepare the substrate solution by dissolving Arachidonic Acid in ethanol, neutralizing with KOH, and diluting in water.
-
Prepare serial dilutions of Niflumic Acid in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To designated wells, add Assay Buffer, Heme solution, ADHP solution, and the enzyme (COX-1 or COX-2).
-
Add the Niflumic Acid dilution or solvent control to the appropriate wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.
-
Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic fluorescence data.
-
Normalize the rates relative to the solvent control (100% activity).
-
Plot the percent inhibition versus the logarithm of Niflumic Acid concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the fundamental steps for recording ion channel activity from a whole cell to assess the effect of Niflumic Acid.
-
Preparation:
-
Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions to isolate the current of interest (e.g., chloride currents for CaCCs).
-
Fabricate recording micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 2-5 MΩ when filled with intracellular solution.
-
Culture cells expressing the target ion channel on coverslips or prepare acute tissue slices.
-
-
Recording Procedure:
-
Place the cell-containing coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Using a micromanipulator, carefully approach a target cell with the glass micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This allows electrical and chemical access to the cell's interior.
-
Clamp the cell's membrane potential at a desired holding voltage (voltage-clamp mode).
-
Apply a series of voltage steps or ramps to elicit ion channel currents and record a baseline measurement.
-
-
Drug Application and Analysis:
-
Perfuse the bath with an extracellular solution containing a known concentration of Niflumic Acid.
-
Repeat the voltage-step protocol during drug application to record the modulated currents.
-
Wash out the drug with the control extracellular solution to test for reversibility of the effect.
-
Analyze the recorded currents to determine the percentage of block, changes in channel kinetics (activation, deactivation), and voltage-dependence of the block. Plot current-voltage (I-V) relationships and dose-response curves to quantify the drug's effect.
-
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. What is Niflumic Acid used for? [synapse.patsnap.com]
- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloride channel blocker - Wikipedia [en.wikipedia.org]
- 9. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | TMEM16A in Cystic Fibrosis: Activating or Inhibiting? [frontiersin.org]
- 11. Calcium-activated chloride channel TMEM16A modulates mucin secretion and airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor subtype-dependent positive and negative modulation of GABA(A) receptor function by niflumic acid, a nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 22. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Niflumic Acid-d5 vs. Niflumic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between Niflumic Acid and its deuterated counterpart, Niflumic Acid-d5. We will delve into their distinct chemical properties, analytical applications, and the underlying principles that differentiate their utility in research and development. This guide provides structured data, detailed experimental methodologies, and visual pathways to facilitate a comprehensive understanding for a scientific audience.
Core Chemical and Physical Distinctions
Niflumic Acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Niflumic Acid also modulates the activity of ion channels, notably calcium-activated chloride channels (CaCCs).[1][2]
This compound is a stable isotope-labeled version of Niflumic Acid, where five hydrogen atoms have been replaced with deuterium atoms.[3][4] This isotopic substitution results in a higher molecular weight but does not significantly alter the compound's chemical reactivity in most biological systems.[3][5] The primary distinction lies in their mass, which forms the basis for their differential applications, particularly in analytical chemistry.[5][6]
Below is a table summarizing the key quantitative data for both compounds.
| Property | Niflumic Acid | This compound |
| Chemical Formula | C₁₃H₉F₃N₂O₂[7] | C₁₃H₄D₅F₃N₂O₂[4] |
| Molecular Weight | ~282.22 g/mol [7] | ~287.25 g/mol [4] |
| CAS Number | 4394-00-7[7] | 1794811-58-7[4] |
| Appearance | Solid[7] | Solid |
| Primary Application | Anti-inflammatory drug[1] | Internal standard in mass spectrometry[3] |
The Role of Deuteration: The Kinetic Isotope Effect and Pharmacokinetics
| Pharmacokinetic Parameter | Value (for Niflumic Acid) | Reference |
| Half-life (t½) | Approximately 2 hours | [9] |
| Total Plasma Clearance | Average of 45 ml/min | [9] |
| Volume of Distribution | Average of 0.12 l/kg | [9] |
Deuteration of drugs is a strategy being explored to improve the pharmacokinetic properties of parent compounds, potentially leading to more favorable dosing regimens and reduced formation of toxic metabolites.[5][8][10]
Application in Bioanalytical Methods: A Focus on Mass Spectrometry
The most significant practical difference between Niflumic Acid and this compound lies in their use in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[11][12]
This compound as an Internal Standard
This compound serves as an ideal internal standard for the quantification of Niflumic Acid in biological matrices such as plasma or urine.[3] An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.[12]
Because this compound is chemically almost identical to Niflumic Acid, it exhibits very similar extraction recovery, ionization efficiency, and chromatographic retention time. However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer.[12]
Experimental Protocol: Quantification of Niflumic Acid in Human Plasma using LC-MS/MS
The following is a representative experimental protocol for the quantification of Niflumic Acid in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the bioanalysis of small molecules.[11][13]
3.2.1. Materials and Reagents
-
Niflumic Acid analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
3.2.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.3. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 40% B, hold for 0.5 min, increase to 90% B over 2 min, hold for 1 min, return to 40% B and re-equilibrate for 1.5 min.
3.2.4. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode
-
MRM Transitions:
-
Niflumic Acid: m/z 281.0 -> [specific fragment ion]
-
This compound: m/z 286.0 -> [corresponding fragment ion]
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
3.2.5. Data Analysis
-
The concentration of Niflumic Acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Niflumic Acid.
Visualizing the Mechanisms and Workflows
Signaling Pathway: Niflumic Acid's Inhibition of Prostaglandin Synthesis
Niflumic Acid, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-mass spectrometric method for the sensitive determination of niflumic acid in human plasma and its application to pharmacokinetic study of talniflumate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Deuterated Niflumic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of deuterated niflumic acid in a range of common laboratory solvents. While specific solubility data for the deuterated form is not extensively published, this guide leverages the well-established solubility profile of niflumic acid as a reliable proxy, given that isotopic substitution is not expected to significantly alter its fundamental solubility properties. This document also outlines standard experimental protocols for solubility determination and illustrates key signaling pathways influenced by niflumic acid.
Core Principles of Solubility
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous solution. For active pharmaceutical ingredients (APIs) like deuterated niflumic acid, understanding solubility is a foundational step in preclinical and formulation development.
Solubility Profile of Niflumic Acid
The following table summarizes the reported solubility of non-deuterated niflumic acid in various common laboratory solvents. This data provides a strong reference for estimating the solubility of its deuterated counterpart.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100[1] | Room Temperature |
| Dimethylformamide (DMF) | ~65[2] | Room Temperature |
| Ethanol | ~39-50[2][3] | Room Temperature |
| Methanol | ~50[3] | Room Temperature |
| Acetone | 50[3][4] | Room Temperature |
| Acetonitrile | ~50[3] | Room Temperature |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.6[2] | Room Temperature |
| Water | 0.019[5] | 25[5] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be readily applied to determine the solubility of deuterated niflumic acid.
Materials and Equipment:
-
Deuterated Niflumic Acid
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of deuterated niflumic acid to a series of vials, each containing a known volume of the selected solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where sedimentation is slow, centrifugation can be used to separate the undissolved solid from the saturated solution.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of deuterated niflumic acid.
-
Calculation: Calculate the solubility of deuterated niflumic acid in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Key Signaling Pathways Modulated by Niflumic Acid
Niflumic acid is known to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.
Niflumic Acid-Induced Apoptosis Pathway
Niflumic acid has been shown to induce apoptosis in cancer cells through the activation of the extrinsic, caspase-8-mediated pathway. This process involves the subsequent cleavage of Bid and the activation of the pro-apoptotic protein Bax.
Caption: Niflumic Acid-Induced Apoptosis Pathway.
Inhibition of Pro-inflammatory Signaling
A primary mechanism of action for niflumic acid, as a non-steroidal anti-inflammatory drug (NSAID), is the inhibition of cyclooxygenase-2 (COX-2). This enzyme is critical for the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Niflumic Acid's Anti-Inflammatory Mechanism.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical experimental workflow for determining the solubility of deuterated niflumic acid.
Caption: Solubility Determination Workflow.
Conclusion
This technical guide provides essential information on the solubility of deuterated niflumic acid for researchers and professionals in drug development. By utilizing the provided solubility data for niflumic acid as a strong proxy, employing the outlined experimental protocols, and understanding the key signaling pathways, scientists can effectively advance their research and development efforts involving this compound.
References
- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 4. who.int [who.int]
- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Niflumic Acid-d5 as a Ca2+-activated Cl- Channel Blocker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Niflumic Acid-d5 as a potent blocker of Calcium-activated Chloride Channels (CaCCs). It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies to effectively utilize this compound in their studies. This document details the mechanism of action, presents quantitative data on its inhibitory effects, and provides explicit experimental protocols for its application and evaluation.
Introduction
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Beyond its anti-inflammatory properties, it is widely recognized in experimental biology as a blocker of ion channels, most notably Ca2+-activated Cl- channels (CaCCs).[1][2] The deuterated form, this compound, in which five hydrogen atoms have been replaced by deuterium, is often used as an internal standard in mass spectrometry-based analytical studies.[3] However, for the purposes of studying its biological activity as a channel blocker, its properties are considered analogous to the non-deuterated form. CaCCs, particularly the TMEM16A/Anoctamin-1 channel, are crucial in a variety of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability.[4][5] Their dysregulation has been implicated in various pathological conditions, making them a significant target for therapeutic intervention.
Mechanism of Action
Niflumic acid exerts its inhibitory effect on CaCCs through direct interaction with the channel protein.[6] The binding of intracellular Ca2+ to conserved sites within the transmembrane helices of TMEM16A is the primary trigger for channel activation, leading to the opening of the chloride ion permeation pathway.[4] Niflumic acid is thought to allosterically modulate the channel, thereby preventing the conformational changes necessary for ion conduction. It is important to note that the inhibitory effects of niflumic acid can be voltage-dependent, with its potency varying at different membrane potentials.[6][7]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1794811-58-7 | [8] |
| Molecular Formula | C13H4D5F3N2O2 | [8] |
| Molecular Weight | 287.25 g/mol | [8] |
| Accurate Mass | 287.093 | [8] |
| Physical Form | Solid | [9] |
| Storage | Store at room temperature, protected from light and moisture. | [9] |
Inhibitory Potency of Niflumic Acid on Ca2+-activated Cl- Channels
| Cell Type | Channel Subtype | IC50 | Experimental Conditions | Reference |
| HEK293 | human TMEM16A | 12 µM | Whole-cell patch clamp | [6] |
| Hippocampal Pyramidal Neurons | Endogenous CaCCs | 33 µM | Whole-cell patch clamp | [10] |
| Rabbit Portal Vein Smooth Muscle Cells | Endogenous CaCCs | 2.3 µM | Perforated patch clamp at -50 mV | [7] |
| Rabbit Portal Vein Smooth Muscle Cells | Endogenous CaCCs | 1.1 µM | Perforated patch clamp at +50 mV | [7] |
| Rat Skeletal Muscle | CLC-1 | 42 µM | Two-microelectrode current-clamp | [11] |
| Xenopus Oocytes | Endogenous CaCCs | 17 µM | Two-electrode voltage clamp | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring CaCC Inhibition
This protocol describes the measurement of CaCC currents in a mammalian cell line (e.g., HEK293) stably expressing TMEM16A and the assessment of inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human TMEM16A
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)
-
Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve a desired free Ca2+ concentration (e.g., 250 nM), 4 Mg-ATP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Culture HEK293-TMEM16A cells on glass coverslips to 50-70% confluency.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage-step protocol to elicit CaCC currents. A typical protocol would be to step from the holding potential to test potentials ranging from -100 mV to +100 mV in 20 mV increments for 200-400 ms.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically 2-5 minutes), record the currents using the same voltage-step protocol.
-
Wash out the compound with the control extracellular solution to check for reversibility.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) before and after drug application. Calculate the percentage of inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to a Hill equation.
Fluorescence-Based Intracellular Calcium Assay
This protocol outlines a method to assess the activation of CaCCs by measuring changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM. Inhibition of CaCCs can indirectly affect calcium signaling.
Materials:
-
Cells expressing the target CaCC (e.g., primary cultured epithelial cells or a stable cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist to induce calcium influx (e.g., ATP, carbachol, or a calcium ionophore like ionomycin)
-
This compound
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of the compound for 10-20 minutes.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the agonist to stimulate an increase in intracellular calcium and continue recording the fluorescence ratio (F340/F380).
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio over time. Compare the agonist-induced calcium response in the presence and absence of this compound.
Iodide Influx Assay for CaCC Activity
This fluorescence-based assay directly measures the activity of chloride channels by monitoring the influx of iodide, which quenches the fluorescence of a halide-sensitive yellow fluorescent protein (YFP).
Materials:
-
Cells co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the CaCC of interest.
-
Chloride-containing buffer (e.g., HBSS)
-
Chloride-free, iodide-containing buffer (e.g., HBSS with chloride salts replaced by sodium iodide)
-
Agonist to activate CaCCs (e.g., ATP or ionomycin)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a 96-well plate.
-
Wash the cells with the chloride-containing buffer.
-
Pre-incubate the cells with this compound or vehicle control.
-
Stimulate the cells with the CaCC agonist.
-
Rapidly replace the buffer with the iodide-containing buffer.
-
Immediately begin monitoring the YFP fluorescence decay over time using the plate reader.
-
The rate of fluorescence quenching is proportional to the rate of iodide influx through the activated chloride channels.
-
Calculate the initial rate of quenching and compare the rates between control and this compound-treated cells to determine the percentage of inhibition.
Mandatory Visualizations
References
- 1. Niflumic acid CAS#: 4394-00-7 [m.chemicalbook.com]
- 2. TMEM16B induces chloride currents activated by calcium in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Additional Ca2+ Binding Site Allosterically Controls TMEM16A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Major) | LGC Standards [lgcstandards.com]
- 9. clinivex.com [clinivex.com]
- 10. Calcium-Activated Chloride Channels (CaCCs) Regulate Action Potential and Synaptic Response in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Deuterated Niflumic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuteration, the selective replacement of hydrogen atoms with deuterium, represents a promising strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of established therapeutic agents. This guide provides an in-depth technical overview of the pharmacological profile of deuterated niflumic acid. Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a known inhibitor of cyclooxygenase-2 (COX-2) and a modulator of various ion channels, including calcium-activated chloride channels (CaCCs). The introduction of deuterium into the niflumic acid scaffold is anticipated to significantly alter its metabolic fate, leading to an improved pharmacokinetic profile and potentially enhanced therapeutic efficacy and safety. This document details the known pharmacological properties of niflumic acid, the scientific rationale for its deuteration, and the expected pharmacological profile of its deuterated analogue. It also provides detailed experimental protocols for the comparative evaluation of deuterated and non-deuterated niflumic acid and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Niflumic Acid and the Rationale for Deuteration
Niflumic acid is a member of the fenamate class of NSAIDs used for the management of pain and inflammation in conditions such as rheumatoid arthritis.[1][2] Its therapeutic effects are primarily attributed to the inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] Additionally, niflumic acid exhibits effects on various ion channels, contributing to its overall pharmacological profile.[3]
The clinical utility of niflumic acid can be limited by its pharmacokinetic properties, including a relatively short half-life of approximately 2.5 hours, which necessitates frequent dosing.[4] The metabolism of niflumic acid proceeds via hydroxylation, with 4'-hydroxyniflumic acid being a major metabolite.[5] This metabolic pathway presents an opportunity for optimization through deuteration.
The "deuterium switch" is a drug development strategy that involves replacing hydrogen atoms at sites of metabolism with deuterium.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down the rate of metabolic cleavage.[6][7] This can result in:
-
Increased half-life and exposure: A slower rate of metabolism can lead to a longer drug half-life and greater overall exposure (Area Under the Curve - AUC).
-
Reduced metabolic burden: Decreased metabolism can lead to lower levels of metabolites, which may be inactive or associated with adverse effects.
-
Improved therapeutic profile: Enhanced pharmacokinetics can lead to a more consistent therapeutic effect and potentially a better safety and tolerability profile.
A deuterated version of niflumic acid, such as Niflumic Acid-d5, is expected to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart.[3]
Pharmacological Profile of Niflumic Acid
Mechanism of Action
Niflumic acid's mechanism of action is multifactorial, involving both enzymatic inhibition and ion channel modulation.
-
COX-2 Inhibition: Niflumic acid is a potent inhibitor of COX-2, the inducible isoform of cyclooxygenase that plays a key role in inflammation.[1] By blocking COX-2, niflumic acid reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Ion Channel Modulation: Niflumic acid is also known to modulate the activity of several ion channels, including:
-
Calcium-Activated Chloride Channels (CaCCs): It acts as a blocker of these channels.[3]
-
GABA-A and NMDA receptors: It has been reported to act on these channels.
-
T-type calcium channels: It has been shown to block these channels.
-
Pharmacokinetics
The pharmacokinetic profile of non-deuterated niflumic acid has been characterized in humans.
| Parameter | Value | Reference |
| Absorption | Well absorbed after oral administration | [4] |
| Elimination Half-Life | Approximately 2.5 hours | [4] |
| Metabolism | Metabolized in the liver, with 4'-hydroxyniflumic acid as a major metabolite | [5] |
| Excretion | Excreted primarily in the urine | [4] |
Pharmacodynamics
The pharmacodynamic effects of niflumic acid are directly related to its mechanism of action.
| Parameter | Value | Reference |
| COX-2 Inhibition (IC50) | Data for direct IC50 is not readily available in the provided search results, but it is categorized as a COX-2 inhibitor. | [1] |
| Chloride Channel Modulation | Blocks Ca2+-activated Cl- channels. | [3] |
Expected Pharmacological Profile of Deuterated Niflumic Acid
Based on the principles of the kinetic isotope effect, deuterated niflumic acid is expected to exhibit a superior pharmacokinetic profile compared to the parent compound.
| Parameter | Expected Change in Deuterated Niflumic Acid | Rationale |
| Metabolism | Reduced rate of metabolism, particularly hydroxylation. | The C-D bond at the site of metabolism is stronger than the C-H bond, slowing down enzymatic cleavage. |
| Half-Life (t1/2) | Increased half-life. | A slower rate of metabolism will lead to a slower elimination from the body. |
| Area Under the Curve (AUC) | Increased AUC. | Slower clearance will result in greater overall drug exposure. |
| Maximum Concentration (Cmax) | Potentially similar or slightly increased. | Dependent on the rate of absorption versus the change in clearance. |
| Time to Maximum Concentration (Tmax) | Potentially similar or slightly delayed. | Dependent on absorption characteristics. |
| COX-2 Inhibition (IC50) | Expected to be similar to non-deuterated niflumic acid. | Deuteration is not expected to significantly alter the binding affinity to the target enzyme. |
| Chloride Channel Modulation | Expected to be similar to non-deuterated niflumic acid. | Deuteration is not expected to significantly alter the interaction with ion channels. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the pharmacological profiles of deuterated and non-deuterated niflumic acid.
In Vitro COX-2 Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC50) of deuterated and non-deuterated niflumic acid against human COX-2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in appropriate buffers.
-
Compound Preparation: Deuterated and non-deuterated niflumic acid are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
The COX-2 enzyme is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., a strong acid).
-
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Chloride Channel Modulation Assay (Patch Clamp Electrophysiology)
Objective: To evaluate and compare the effects of deuterated and non-deuterated niflumic acid on a specific chloride channel (e.g., TMEM16A/Anoctamin-1, a CaCC) expressed in a suitable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with the gene encoding the chloride channel of interest.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on transfected cells.
-
Cells are perfused with an external solution, and the patch pipette is filled with an internal solution containing a known concentration of free Ca2+ to activate the CaCCs.
-
A voltage protocol is applied to the cell to elicit chloride currents.
-
-
Compound Application: Deuterated and non-deuterated niflumic acid are applied to the cells at various concentrations via the external perfusion system.
-
Data Acquisition and Analysis:
-
Chloride currents are recorded before, during, and after the application of the test compounds.
-
The percentage of current inhibition or potentiation is calculated for each concentration.
-
Concentration-response curves are generated to determine the IC50 or EC50 values.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic parameters of deuterated and non-deuterated niflumic acid in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Dosing:
-
Rats are divided into two groups and administered either deuterated or non-deuterated niflumic acid via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.
-
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis:
-
The concentrations of the parent drug and its major metabolites in the plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL), are calculated for both compounds using non-compartmental analysis.
-
Statistical analysis is performed to compare the pharmacokinetic parameters between the two groups.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of Niflumic Acid.
Experimental Workflow
Caption: Comparative experimental workflow.
Conclusion
The deuteration of niflumic acid presents a compelling opportunity to enhance its therapeutic potential. By leveraging the kinetic isotope effect, a deuterated analogue is expected to exhibit an improved pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure. This could translate into a more favorable dosing regimen, improved patient compliance, and a potentially better safety profile. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for the preclinical evaluation of deuterated niflumic acid and a clear comparison with its non-deuterated parent compound. Further in-depth studies as outlined will be crucial to fully elucidate the pharmacological profile of this promising new chemical entity and to validate its potential as an improved anti-inflammatory and analgesic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacokinetics and availability of niflumic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of the non-steroidal anti-inflammatory drug niflumic acid in humans: a combined 19F-MRS in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]
- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Niflumic Acid-d5 applications in drug metabolism studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Niflumic Acid-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, in the critical field of drug metabolism and pharmacokinetics (DMPK). The strategic replacement of hydrogen atoms with deuterium can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation when using this compound as a tool in drug metabolism studies.
The Role of Deuteration in Drug Metabolism Studies
Stable isotope labeling, particularly deuteration, has become an invaluable technique in drug development.[1] By replacing hydrogen with its heavier, non-radioactive isotope, deuterium, researchers can subtly modify the physicochemical properties of a drug molecule without altering its fundamental pharmacological activity. This modification primarily affects the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.
The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. This "kinetic isotope effect" can result in:
-
Reduced Metabolic Clearance: A lower rate of metabolism can lead to a longer drug half-life and increased systemic exposure.
-
Altered Metabolite Profile: Shifting the metabolic pathway away from the deuterated site may lead to the formation of different metabolites.
-
Improved Pharmacokinetic Profile: The overall absorption, distribution, metabolism, and excretion (ADME) properties of the drug can be favorably modulated.
-
Use as an Internal Standard: The distinct mass of the deuterated compound makes it an ideal internal standard for highly accurate and precise quantification of the parent drug in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Comparative Pharmacokinetic Profile: Niflumic Acid vs. This compound
While specific comparative pharmacokinetic data for this compound is not extensively published, we can extrapolate the expected impact of deuteration based on the known metabolism of niflumic acid and the principles of the kinetic isotope effect. Niflumic acid is known to undergo hydroxylation, a common metabolic pathway mediated by CYP enzymes. Deuteration at a site susceptible to hydroxylation would be expected to slow this process.
The following table summarizes the anticipated changes in key pharmacokinetic parameters for this compound compared to its non-deuterated counterpart.
| Pharmacokinetic Parameter | Niflumic Acid (Expected) | This compound (Predicted) | Rationale for Predicted Change |
| Half-life (t½) | ~2-4 hours | Longer | Reduced rate of metabolic clearance due to the kinetic isotope effect. |
| Clearance (CL) | High | Lower | Slower metabolism by CYP enzymes leads to reduced clearance from the body. |
| Area Under the Curve (AUC) | Moderate | Higher | Slower clearance results in greater overall drug exposure over time. |
| Maximum Concentration (Cmax) | Variable | Potentially Higher | Slower first-pass metabolism could lead to a higher peak plasma concentration. |
| Volume of Distribution (Vd) | ~0.1-0.2 L/kg | Similar | Deuteration is not expected to significantly alter the distribution of the drug in the body. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the metabolic profile of this compound.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which this compound is metabolized by the primary drug-metabolizing enzymes located in the liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration is typically around 1 µM.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of this compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal Standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, add phosphate buffer, the specific recombinant CYP enzyme, and the corresponding probe substrate.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADPH.
-
-
Incubation and Quenching:
-
Incubate for a predetermined time (e.g., 10-15 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound compared to the control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting sigmoidal curve.
-
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for determining the in vitro metabolic stability of this compound.
Simplified Metabolic Pathway of Niflumic Acid
Caption: Postulated metabolic pathway of Niflumic Acid and the impact of deuteration.
Conclusion
This compound serves as a powerful tool for researchers in drug metabolism. Its use allows for a deeper understanding of the metabolic pathways of niflumic acid and provides a clear example of the kinetic isotope effect in action. The methodologies outlined in this guide provide a framework for conducting robust in vitro studies to evaluate the metabolic stability and drug-drug interaction potential of deuterated compounds. As the field of drug discovery continues to evolve, the strategic use of stable isotope-labeled compounds like this compound will remain a cornerstone of preclinical drug development.
References
Methodological & Application
Application Note: High-Throughput Quantification of Niflumic Acid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of niflumic acid in human plasma. The methodology employs Niflumic Acid-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. Sample preparation is streamlined through a simple protein precipitation procedure. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring reliable quantification of niflumic acid in a biological matrix.
Introduction
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that also functions as a calcium-activated chloride channel blocker.[1] Accurate quantification of niflumic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most reliable correction for analytical variability.[2] This protocol outlines a complete workflow from sample preparation to data analysis for the determination of niflumic acid in human plasma.
Experimental
Materials and Reagents
-
Niflumic Acid (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of niflumic acid and this compound by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of niflumic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water. The optimal concentration of the internal standard should be in the mid-range of the calibration curve.[2]
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions of niflumic acid to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Niflumic Acid | 281.0 | 237.0 | 100 | -15 |
| This compound | 286.0 | 242.0 | 100 | -15 |
Note: Collision energy should be optimized for the specific instrument used.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | 0.998 |
| Calibration Range | Dependent on application | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5 - 8.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.1 - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Monitored and within acceptable limits | < 15% |
| LLOQ | Signal-to-noise > 10 | 1 ng/mL |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (niflumic acid) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of niflumic acid in the QC and unknown samples are then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of niflumic acid.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of niflumic acid in human plasma. The use of this compound as an internal standard ensures high-quality data by compensating for analytical variability. This method is well-suited for high-throughput applications in clinical and research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Determination of talniflumate and niflumic acid in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Niflumic Acid in Human Plasma using a Validated LC-MS/MS Method with Niflumic Acid-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Niflumic Acid in human plasma. The method utilizes Niflumic Acid-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1] Accurate quantification of Niflumic Acid in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[2][3] This application note presents a detailed protocol for the determination of Niflumic Acid in human plasma using an LC-MS/MS method with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Niflumic Acid (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Human Plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical Column: Reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Niflumic Acid: Accurately weigh and dissolve the reference standard in methanol.
-
This compound: Accurately weigh and dissolve the internal standard in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Niflumic Acid stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of this compound (Internal Standard Working Solution) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 20 µL of the Internal Standard Working Solution (this compound).
-
For calibration standards and quality control samples, add 20 µL of the respective working standard solutions. For unknown samples, add 20 µL of 50:50 (v/v) methanol:water.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | Reverse-phase C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 550 °C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Niflumic Acid | 281.0 | 237.0 | -25 |
| This compound | 286.0 | 242.0 | -25 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. The results are summarized in the tables below.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 1600 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Niflumic Acid | 85.2 | 87.5 | 86.1 |
| This compound | 86.5 | 88.1 | 87.3 |
Signaling Pathways and Logical Relationships
The analytical process follows a logical sequence from sample receipt to final data reporting. The use of a stable isotope-labeled internal standard is central to correcting for variability throughout this process.
Caption: Logical Workflow of the Bioanalytical Method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Niflumic Acid in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for clinical and research applications.
References
Application Notes and Protocols for Cell-Based Assays Using Niflumic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID), is a well-established inhibitor of cyclooxygenase-2 (COX-2).[1] Beyond its anti-inflammatory properties, Niflumic Acid is a known blocker of calcium-activated chloride channels (CaCCs), making it a valuable tool for studying ion channel function and calcium signaling pathways.[1][2] Niflumic Acid-d5, a deuterated analog of Niflumic Acid, is often used as an internal standard in mass spectrometry-based analyses. For the purposes of cell-based assays, its biological activity is considered identical to that of Niflumic Acid.
These application notes provide a detailed protocol for utilizing this compound in a cell-based fluorescence assay to investigate its effects on intracellular calcium concentration ([Ca2+]i).
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of Niflumic Acid on different cellular targets.
| Parameter | Cell Type/Target | Value | Reference |
| IC50 | TMEM16A Currents | 12 µM | [3] |
| IC50 | Native gCl (rat skeletal muscle) | 42 µM | [4][5] |
| IC50 | T-type currents (mouse spermatogenic cells) | 73.5 µM | [6] |
| IC50 | COX-2 | 100 nM | [1] |
Table 1: Inhibitory Concentrations (IC50) of Niflumic Acid
| Parameter | Effect | Concentration | Cell Type | Reference |
| Increase in basal [Ca2+]i | From 87±15 to 253±45 nM | Not specified | Rat pulmonary artery smooth muscle cells | [7] |
| Increase in basal [Ca2+]i | EC50 of ~100 µM | Rat EDL muscle myofibres | [4] |
Table 2: Effects of Niflumic Acid on Intracellular Calcium Concentration ([Ca2+]i)
Signaling Pathways
Niflumic Acid primarily exerts its effects on intracellular calcium signaling through the blockade of calcium-activated chloride channels (CaCCs), such as TMEM16A (also known as Anoctamin 1 or ANO1).[3][8] Additionally, studies have shown that Niflumic Acid can induce the release of calcium from intracellular stores, including the sarcoplasmic reticulum and mitochondria.[4][5][9] This can lead to the activation of downstream signaling cascades, such as those involving protein kinase C (PKC).[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamics of Ca2+-dependent Cl- channel modulation by niflumic acid in rabbit coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 9. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Niflumic Acid-d5 in Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niflumic acid (NFA), a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is primarily known for its inhibitory action on cyclooxygenase (COX) enzymes.[1][2] Beyond this classical mechanism, NFA has emerged as a versatile and widely used pharmacological tool in the study of ion channels. It modulates a diverse array of channels, making it invaluable for characterizing their physiological and pathophysiological roles.[1][2] Its effects range from inhibition of calcium-activated chloride channels (CaCCs) and voltage-gated chloride channels to modulation of potassium and cation channels.[2][3]
This document provides detailed application notes on the use of Niflumic Acid in ion channel research, including its mechanisms of action, quantitative data on its targets, and detailed experimental protocols. It also clarifies the specific role of its deuterated analog, Niflumic Acid-d5, which serves as an essential internal standard for precise quantification in mass spectrometry-based assays, a critical step in many drug development pipelines.
Mechanisms of Action on Ion Channels
Niflumic acid's utility in research stems from its broad but characterizable effects on several ion channel families.
-
Calcium-Activated Chloride Channels (CaCCs): NFA is most renowned as an inhibitor of CaCCs.[3][4] This includes TMEM16A (also known as ANO1), a key CaCC involved in epithelial fluid secretion, smooth muscle contraction, and sensory signaling.[5][6] The inhibition of TMEM16A by NFA can be voltage-dependent, with its potency varying at different membrane potentials.[3][6]
-
Voltage-Gated Chloride Channels (ClCs): NFA exhibits complex interactions with ClC channels.
-
ClC-1: In skeletal muscle, NFA inhibits the ClC-1 channel through a dual mechanism: a direct block of the channel pore and an indirect pathway involving the release of Ca2+ from mitochondria, which in turn activates Protein Kinase C (PKC) to modulate channel function.[2][7]
-
ClC-K: On human kidney ClC-K channels, NFA displays a biphasic effect, potentiating channel currents at lower concentrations and causing inhibition at higher concentrations, suggesting multiple binding sites.[8][9]
-
-
Other Ion Channels: The activity of NFA is not restricted to chloride channels. It has been reported to modulate:
Quantitative Data Summary: Niflumic Acid Potency
The inhibitory concentration (IC50) of Niflumic Acid varies depending on the ion channel subtype, the expression system, and specific experimental conditions such as membrane voltage. The following table summarizes key quantitative data from published studies.
| Ion Channel Target | Preparation / Cell Type | Experimental Condition | IC50 / K1/2 Value | Reference(s) |
| CaCC (STICs) | Rabbit Portal Vein Smooth Muscle | Holding Potential: -77 mV | 3.6 µM | [3][4] |
| Holding Potential: -50 mV | 2.3 µM | [3][4] | ||
| Holding Potential: +50 mV | 1.1 µM | [3][4] | ||
| Noradrenaline/Caffeine-Evoked | 6.6 µM | [3] | ||
| TMEM16A (ANO1) | HEK293 Cells | Whole-Cell Patch-Clamp | 12 µM | [6] |
| HEK293 Cells | Inside-Out Patch, ±20 to ±40 mV | 18 - 20 µM | [12] | |
| ClC-1 | Rat Skeletal Muscle Fibers | Two-Microelectrode Current-Clamp | 42 µM | [2][7] |
| HEK293 Cells (WT ClC-1) | Holding Potential: -90 mV | ~97 µM | [13] | |
| Sustained I(Cl(Ca)) | Rabbit Coronary Artery Myocytes | Intracellular [Ca2+] clamped at 500 nM | 159 µM | [14] |
Experimental Protocols
Protocol 1: Electrophysiological Analysis of NFA on TMEM16A Channels
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of Niflumic Acid on TMEM16A channels heterologously expressed in HEK293 cells.[6]
Objective: To determine the concentration-dependent inhibition of TMEM16A currents by Niflumic Acid.
Materials:
-
Cells: HEK293 cell line stably expressing human TMEM16A.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and free Ca2+ buffered to a desired concentration (e.g., 500 nM) (pH 7.2 with CsOH).
-
Niflumic Acid Stock Solution: 100 mM NFA in DMSO. Dilute to final concentrations in external solution immediately before use.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
Methodology:
-
Cell Preparation: Plate HEK293-TMEM16A cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Initial Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit baseline TMEM16A currents.
-
NFA Application: Perfuse the cell with the external solution containing the desired concentration of Niflumic Acid. Allow 2-3 minutes for the drug effect to stabilize.
-
Post-Drug Recording: Repeat the voltage step protocol to record TMEM16A currents in the presence of NFA.
-
Washout: Perfuse the cell with the control external solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after NFA application. Plot the percentage of inhibition against the NFA concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Measuring NFA-Induced Changes in Intracellular Calcium
This protocol uses a fluorescent Ca2+ indicator to measure NFA's effect on intracellular calcium homeostasis, a key part of its indirect mechanism on channels like ClC-1.[2][15]
Objective: To determine if Niflumic Acid causes an increase in basal intracellular Ca2+ concentration ([Ca2+]i).
Materials:
-
Cells: Rat skeletal muscle fibers or another suitable cell type.
-
Loading Buffer: Physiological salt solution (e.g., Krebs solution) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Niflumic Acid: Desired concentration (e.g., 50 µM) in physiological salt solution.
-
Equipment: Inverted fluorescence microscope with an excitation wavelength switching system (e.g., 340/380 nm for Fura-2) and an emission detector (>510 nm).
Methodology:
-
Cell Loading: Incubate cells in the Fura-2 AM loading buffer for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells 2-3 times with the physiological salt solution to remove extracellular dye.
-
Baseline Measurement: Place the coverslip on the microscope stage and perfuse with the control salt solution. Record the ratio of fluorescence intensity at 340 nm and 380 nm excitation to establish a stable baseline [Ca2+]i.
-
NFA Application: Switch the perfusion to the solution containing Niflumic Acid.
-
Calcium Monitoring: Continuously record the 340/380 nm fluorescence ratio to monitor changes in [Ca2+]i upon NFA application.
-
Data Analysis: Convert the fluorescence ratio to Ca2+ concentration using the Grynkiewicz equation. Compare the basal [Ca2+]i before and after the application of NFA.
Protocol 3: Role of this compound in Quantitative Analysis
Objective: To accurately quantify the concentration of Niflumic Acid in a biological sample (e.g., plasma, tissue homogenate) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle: this compound is a stable isotope-labeled internal standard. Because it is chemically identical to Niflumic Acid but has a higher mass (due to the deuterium atoms), it co-elutes during chromatography and shows similar ionization efficiency in the mass spectrometer. By adding a known amount of this compound to a sample, the ratio of the signal from the analyte (NFA) to the signal from the internal standard (NFA-d5) can be used to calculate the exact concentration of NFA, correcting for any sample loss during preparation or variations in instrument response.
Conceptual Workflow:
-
Sample Collection: Collect the biological matrix (e.g., plasma).
-
Internal Standard Spiking: Add a precise, known amount of this compound solution to the sample.
-
Sample Preparation: Perform an extraction (e.g., protein precipitation or liquid-liquid extraction) to remove interfering substances and isolate the analyte and internal standard.
-
LC Separation: Inject the extracted sample onto an LC column to separate the compounds from the matrix. NFA and NFA-d5 will co-elute.
-
MS/MS Detection: The eluent is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The instrument is set to monitor specific mass transitions for both NFA and NFA-d5 (Selected Reaction Monitoring - SRM).
-
Quantification: A calibration curve is generated using known concentrations of NFA with a fixed amount of NFA-d5. The concentration of NFA in the unknown sample is determined by comparing its peak area ratio (NFA/NFA-d5) to the calibration curve.
Summary and Applications
Niflumic Acid is a powerful pharmacological agent for probing the function of a wide range of ion channels, particularly calcium-activated and voltage-gated chloride channels. Its well-characterized, though complex, mechanisms of action allow researchers to dissect the contribution of these channels to cellular excitability, smooth muscle tone, and epithelial transport.[2][3][15] For drug development professionals, understanding these off-target effects is crucial for safety pharmacology. Furthermore, the use of its deuterated analog, this compound, ensures the rigorous and accurate quantification required for pharmacokinetic and metabolic studies, underpinning its utility from basic research to preclinical development.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein [pubmed.ncbi.nlm.nih.gov]
- 4. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niflumic Acid Alters Gating of HCN2 Pacemaker Channels by Interaction with the Outer Region of S4 Voltage Sensing Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 13. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 14. Dynamics of Ca2+-dependent Cl- channel modulation by niflumic acid in rabbit coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Niflumic Acid-d5 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Niflumic Acid in human plasma, utilizing Niflumic Acid-d5 as a stable isotope-labeled internal standard. The described protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of Niflumic Acid for pharmacokinetic studies and other research applications.
Introduction
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that also functions as a calcium-activated chloride channel blocker. Its therapeutic applications and pharmacological properties necessitate a reliable analytical method for its quantification in biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation, matrix effects, and instrument response. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Niflumic Acid using this compound as the internal standard.
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Method Development Logical Flow
Caption: Logical flow for the development of the LC-MS/MS method.
Materials and Methods
Reagents and Chemicals
-
Niflumic Acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source (e.g., Sciex, Agilent, Waters)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Niflumic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark. These are the primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare intermediate stock solutions of Niflumic Acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Prepare an intermediate stock solution of this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions of Niflumic Acid into blank human plasma to achieve final concentrations in the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound working solution (e.g., 1 µg/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions (Predicted)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Niflumic Acid | 281.1 | 237.1 | 100 |
| This compound | 286.1 | 242.1 | 100 |
*Note: The product ions are predicted based on the neutral loss of CO2 (44 Da) from the carboxylic acid moiety. These transitions should be confirmed and optimized during method development by direct infusion of the analyte and internal standard into the mass spectrometer.
Data Presentation: Method Validation Summary
The method should be validated according to the US FDA's Bioanalytical Method Validation Guidance for Industry. The following table summarizes the typical acceptance criteria for the validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | Lower Limit of Quantification (LLOQ) response should be at least 5 times the blank response. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). |
Quantitative Data Summary (Example)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Niflumic Acid | 1 - 1000 | >0.995 | 1 | 95.2 - 104.5 | < 10 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput approach for the quantification of Niflumic Acid in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method well-suited for pharmacokinetic studies and other applications in drug development research. The provided protocols and parameters serve as a strong foundation for researchers to implement and further optimize this method in their own laboratories.
Application Notes and Protocols: Niflumic Acid-d5 as a Tracer in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Niflumic Acid-d5 as a stable isotope-labeled tracer in metabolic profiling studies. This document outlines the rationale for its use, detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) based analysis, and data interpretation guidelines.
Introduction to this compound as a Metabolic Tracer
Niflumic Acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a cyclooxygenase-2 (COX-2) inhibitor and a blocker of calcium-activated chloride channels (CaCCs).[1] Its deuterated analog, this compound, serves as an excellent internal standard and tracer for quantitative bioanalysis.[2][3] The five deuterium atoms provide a distinct mass shift, allowing for its differentiation from the endogenous (unlabeled) Niflumic Acid without significantly altering its chemical and physical properties. This makes it an ideal tool for accurately quantifying the parent compound and its metabolites in complex biological matrices, as well as for tracing its metabolic fate.
The use of stable isotope-labeled internal standards like this compound is a gold standard in quantitative mass spectrometry.[4][5][6] It effectively corrects for variations that can occur during sample preparation, chromatography, and ionization, leading to highly accurate and precise measurements.
Key Applications
-
Pharmacokinetic (PK) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of Niflumic Acid.
-
Metabolic Profiling: Identifying and quantifying metabolites of Niflumic Acid in various biological samples (e.g., plasma, urine, tissue homogenates).
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of Niflumic Acid.
-
Pathway Analysis: Elucidating the impact of Niflumic Acid on metabolic pathways, particularly the arachidonic acid cascade.
Signaling Pathways and Experimental Workflow
Niflumic Acid's Primary Mechanisms of Action
Niflumic acid exerts its effects primarily through two main pathways: inhibition of the prostaglandin synthesis pathway and blockade of calcium-activated chloride channels.
Figure 1: Niflumic Acid inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Figure 2: Niflumic Acid blocks the flow of chloride ions through CaCCs.
General Experimental Workflow for Metabolic Profiling
The following diagram outlines the typical workflow for a metabolic profiling study using this compound as a tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. cris.vtt.fi [cris.vtt.fi]
Application Note and Protocol: Preparation of Niflumic Acid-d5 Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niflumic Acid-d5 is the deuterated form of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It functions as an inhibitor of cyclooxygenase-2 (COX-2) and a blocker of calcium-activated chloride channels.[3][4] In research, this compound is often used as an internal standard in mass spectrometry-based quantitative analyses due to its similar chemical properties to the parent compound and distinct mass.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation. The solubility of the deuterated form is expected to be comparable to that of the parent compound, Niflumic acid.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1794811-58-7 | [5] |
| Molecular Formula | C₁₃H₄D₅F₃N₂O₂ | [5][6][7] |
| Molecular Weight | 287.25 g/mol | [5][6][7] |
| Physical Form | Crystalline solid | [8] |
| Solubility in DMSO | ≥ 100 mg/mL (for Niflumic acid) | [3] |
| Solubility in Ethanol | ~39 mg/mL (for Niflumic acid) | [8] |
| Purity | Typically ≥99% | [8] |
| Storage (Solid) | -20°C for ≥4 years | [8] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (optional solvent)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. DMSO is the recommended solvent due to its high solvating capacity for Niflumic acid and its miscibility with most aqueous assay buffers.[3][8][9]
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.87 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 287.25 g/mol = 0.00287 g = 2.87 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution with 2.87 mg).
-
Homogenization: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution into an appropriate aqueous buffer or cell culture medium for the specific in vitro assay.
-
Determine Final Concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).
-
Serial Dilution: Perform serial dilutions from the 10 mM primary stock solution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer or cell culture medium.
-
-
Solvent Concentration: It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.[8] Always prepare a vehicle control containing the same final concentration of the solvent to account for any effects.
-
Final Mixing: Gently mix the working solution before adding it to the assay.
Storage and Stability
-
Solid Compound: Store at -20°C, protected from light and moisture. Stable for at least four years under these conditions.[8]
-
DMSO Stock Solutions: Aliquot into single-use volumes and store at -80°C for up to one year or at -20°C for up to one month.[10] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions for more than one day.[8] Prepare fresh working solutions from the stock solution for each experiment.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Simplified signaling pathway for Niflumic Acid.
References
- 1. This compound | CAS#:1794811-58-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Niflumic acid - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Niflumic Acid-d5 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Niflumic Acid-d5 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Niflumic Acid?
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] In addition to its effects on COX enzymes, niflumic acid is also known to block ion channels, particularly calcium-activated chloride channels (CaCCs).[1][2] It can also modulate other ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels.[1]
Q2: How does the biological activity of this compound differ from that of Niflumic Acid?
This compound is a deuterated form of Niflumic Acid. Deuterium is a stable, non-radioactive isotope of hydrogen. For most biological applications, the substitution of hydrogen with deuterium does not significantly alter the compound's biological activity. The primary difference is the increased mass, which is useful for mass spectrometry-based detection methods. Therefore, this compound is expected to have a similar mechanism of action and potency to Niflumic Acid in cell-based assays.
Q3: What is a good starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being investigated. Based on published data for Niflumic Acid, a broad starting range to consider is 1 µM to 100 µM.[3][4] For some sensitive cell lines or long-term incubations, lower concentrations may be necessary, while in other contexts, concentrations up to 500 µM have been used.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What should I consider before beginning my experiment with this compound?
Before starting your experiments, consider the following:
-
Cell Type: Different cell lines exhibit varying sensitivities to Niflumic Acid. A preliminary cytotoxicity assay is highly recommended.
-
Assay Endpoint: The biological effect you are measuring will influence the required concentration and incubation time. For example, inhibiting ion channel activity might require a different concentration than inducing apoptosis.
-
Solvent: Niflumic Acid is soluble in DMSO.[6] Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Positive and Negative Controls: Include appropriate controls in your experimental design to validate your results.
Q5: How should I prepare and store this compound stock solutions?
Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[6] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. The stability of Niflumic Acid in cell culture media can be limited, so it is advisable to prepare fresh working solutions for each experiment.[7]
Troubleshooting Guides
Q1: How do I determine the optimal, non-toxic working concentration of this compound for my specific cell line and assay?
Determining the optimal concentration is a two-step process: first, assess the cytotoxic concentration range, and second, identify the effective concentration for your desired biological outcome.
Step 1: Determine the Cytotoxicity Profile
A cell viability assay is essential to identify the concentration range that is non-toxic to your cells.
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.1 µM to 1000 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cell death).
-
Step 2: Determine the Effective Concentration for Your Assay
Once you have identified the non-toxic concentration range, perform your specific functional assay using a range of concentrations below the cytotoxic threshold.
-
Experimental Protocol: Functional Assay
-
Cell Preparation: Prepare your cells as required for your specific assay (e.g., seeding in plates, loading with a fluorescent indicator).
-
Treatment: Treat the cells with a range of non-toxic concentrations of this compound determined from your cytotoxicity assay. Include appropriate positive and negative controls.
-
Incubation: Incubate for the time required to observe the desired biological effect.
-
Assay Measurement: Perform your assay and measure the relevant endpoint (e.g., protein expression, ion channel activity, cell migration).
-
Analysis: Plot the assay response against the log of the this compound concentration to determine the EC50 or IC50 (the concentration that produces 50% of the maximal effect or inhibition).
-
Q2: I am not observing the expected biological effect. What are the possible causes and solutions?
-
Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific cell type or assay. Try increasing the concentration, ensuring it remains below the cytotoxic level.
-
Incubation time is too short: The biological effect may require a longer incubation period to become apparent. Perform a time-course experiment to determine the optimal incubation time.
-
Compound degradation: Niflumic Acid may not be stable in your cell culture medium over long incubation periods.[7] Consider replenishing the medium with fresh compound during the experiment.
-
Cell health: Ensure your cells are healthy and in the logarithmic growth phase.[8][10]
-
Assay sensitivity: Your assay may not be sensitive enough to detect the changes induced by this compound. Consider using a more sensitive detection method.
Q3: I am observing significant cytotoxicity even at low concentrations. How can I troubleshoot this?
-
Cell sensitivity: Your cell line may be particularly sensitive to Niflumic Acid. Use a lower concentration range in your experiments.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is well below the toxic threshold for your cells.
-
Contamination: Bacterial or fungal contamination can cause cell death.[8] Regularly check your cell cultures for contamination.
-
Incorrect concentration: Double-check your stock solution concentration and dilution calculations.
Q4: My results are inconsistent between experiments. What are the potential sources of variability?
-
Cell passage number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[8]
-
Cell density: Ensure consistent cell seeding density across experiments.[8][11]
-
Reagent variability: Use the same lot of reagents (e.g., FBS, media, this compound) whenever possible.[8]
-
Experimental conditions: Maintain consistent incubation times, temperatures, and CO2 levels.[8]
-
Compound stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
Quantitative Data Summary
Table 1: Reported IC50/EC50 Values for Niflumic Acid
| Target/Effect | Cell Type/System | IC50/EC50 | Reference |
| COX-2 Inhibition | In vitro | 100 nM | [12] |
| Spontaneous Transient Inward Current (STIC) | Rabbit portal vein smooth muscle cells | 3.6 µM | [13] |
| Noradrenaline- & Caffeine-evoked ICl(Ca) | Rabbit portal vein smooth muscle cells | 6.6 µM | [13] |
| Native gCl Inhibition | Rat skeletal muscle | 42 µM | [2] |
| Ca2+-activated non-selective cation channels | Rat exocrine pancreatic cells | 50 µM | [6] |
Table 2: Reported Cytotoxic Concentrations of Niflumic Acid
| Cell Line | Effect | Concentration | Reference |
| A549, H460, H1299 | Synergistic decrease in cell viability with Ciglitazone | 100-200 µM | [12] |
| MG63 (Human Osteosarcoma) | Concentration-dependent cell death | 200-500 µM | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity of Co(II) and Ni(II) complexes | IC50 of 11.14 µM and 41.47 µM | [14] |
| CNE-2Z (Nasopharyngeal Carcinoma) | Apoptosis | 50-100 µM | [15] |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitory effects of niflumic acid on 5-HT-induced contraction of the rat isolated stomach fundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. selectscience.net [selectscience.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Niflumic Acid-d5 Stability and Degradation in Aqueous Solutions: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Niflumic Acid-d5 in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its aqueous solutions?
A1:
-
Solid Form: this compound as a solid should be stored in a tightly sealed container at -20°C for long-term stability (≥4 years).[1] For shorter periods, storage at 2-8°C in a refrigerator is also acceptable.[2] It is crucial to protect the solid from light and moisture.[3]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. One supplier advises against storing aqueous solutions for more than one day.[1] If short-term storage is unavoidable, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[4][5]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Based on studies of the non-deuterated form, Niflumic Acid is more stable in acidic conditions and degrades in alkaline environments. It shows good stability in acidic buffers (pH 1.2, 3.5, and 4.8).[2] However, hydrolysis is more pronounced under alkaline conditions (pH 7.4 and above).[2] Therefore, for maximum stability in aqueous solutions, a slightly acidic pH should be maintained.
Q3: Is this compound sensitive to light?
A3: Yes, Niflumic Acid is known to be photolabile.[6] Exposure to UV light or prolonged exposure to ambient light can lead to photodegradation.[3][6] It is essential to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil during experiments and storage.
Q4: What are the likely degradation pathways for this compound in aqueous solutions?
A4: The primary degradation pathways for Niflumic Acid in aqueous solutions are hydrolysis and photolysis.[2][7]
-
Hydrolysis: This is particularly relevant at neutral to alkaline pH and can lead to the cleavage of the molecule.
-
Photolysis: Exposure to light, especially UV radiation, can induce degradation.[3][6]
-
Oxidation: The molecule is also susceptible to oxidative degradation.[8][9]
Q5: Will the deuterium labeling in this compound affect its stability compared to the non-labeled compound?
A5: The deuterium labeling in this compound is on the phenyl ring, which is not typically the primary site of hydrolysis. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to enhanced metabolic stability (the kinetic isotope effect).[10][11] However, for hydrolytic and photolytic stability in aqueous solutions, the effect of this specific deuteration is expected to be minimal. The stability profile of this compound is therefore anticipated to be very similar to that of non-deuterated Niflumic Acid under the same conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., lower than expected concentration). | Degradation of this compound in the prepared solution. | Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and freeze at -80°C and protect from light. Verify the pH of your aqueous solution; aim for a slightly acidic pH if compatible with your experimental design. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | This is likely due to hydrolysis, photolysis, or oxidation. Review your solution preparation and storage procedures. Ensure solutions are protected from light and prepared fresh. Consider performing a forced degradation study to identify the retention times of potential degradation products. |
| Poor solubility of this compound in aqueous buffer. | Niflumic Acid has pH-dependent solubility. | The solubility of niflumic acid in PBS (pH 7.2) is approximately 600 µg/ml.[1] For other aqueous buffers, solubility may be limited. You can prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.[1] |
Quantitative Data Summary
The following table summarizes the results of forced degradation studies conducted on non-deuterated Niflumic Acid. These conditions can be used as a starting point for assessing the stability of this compound.
| Stress Condition | Reagent/Method | Duration | Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | Reflux at 60°C | 11.2 | [8] |
| Alkali Hydrolysis | 0.1 N NaOH | 6 hours | Reflux at 60°C | 15.6 | [8] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 10.5 | [8] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | - | 13.8 | [6] |
| Dry Heat Degradation | Incubator | 72 hours | 60°C | 9.5 | [6] |
| Wet Heat Degradation | Reflux with HPLC grade water | 6 hours | 60°C | 11.7 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid, Dimethyl sulfoxide (DMSO, HPLC grade), appropriate glassware.
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution in an amber vial at -20°C or -80°C.
-
Protocol 2: Stability Assessment using a Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for non-deuterated Niflumic Acid and is suitable for assessing the stability of this compound.[8][9]
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 100 µg/mL).
-
Subject the solution to the desired stress conditions (e.g., different pH, temperature, or light exposure) for a defined period.
-
At specified time points, withdraw an aliquot of the solution.
-
If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the assay.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the parent this compound peak and any degradation product peaks.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the in vivo Solubility of Niflumic Acid-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Niflumic Acid-d5 in in vivo experimental setups.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when preparing this compound formulations for in vivo studies.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | Low intrinsic aqueous solubility of the compound.[1][2] | 1. pH Adjustment: Niflumic acid is an acidic compound. Increasing the pH of the aqueous solution can significantly enhance its solubility.[3] Prepare a stock solution in a mild base (e.g., 0.1 N NaOH) and then dilute it with the desired buffer to the final concentration, ensuring the final pH remains within a physiologically acceptable range. 2. Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) and then dilute it into the aqueous vehicle.[4] Ensure the final concentration of the organic solvent is low to avoid toxicity.[4] 3. Surfactants: The use of surfactants can help to form micelles that encapsulate the drug, increasing its apparent solubility.[3] |
| Inconsistent or low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract or at the injection site.[5] | 1. Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[3][6] Techniques like micronization or nanonization can be employed.[6] 2. Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[5][7] 3. Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble drugs.[3][5] |
| Vehicle-related toxicity or adverse effects observed in animals. | High concentration of organic co-solvents (e.g., DMSO, ethanol) in the final formulation. | 1. Minimize Co-solvent Concentration: Use the lowest possible amount of co-solvent required to solubilize the compound. Aim for a final concentration that is well-tolerated by the animal model. 2. Alternative Solubilization Methods: Explore other solubilization techniques that do not rely on high concentrations of organic solvents, such as pH adjustment, use of surfactants at safe concentrations, or lipid-based formulations.[3][7] |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of Niflumic Acid that affect its solubility?
2. What are the recommended solvents for preparing a stock solution of this compound?
Niflumic acid is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4]
| Solvent | Approximate Solubility of Niflumic Acid |
| Ethanol | 39 mg/mL[4] |
| DMSO | 44 mg/mL[4] |
| Dimethylformamide (DMF) | 65 mg/mL[4] |
| PBS (pH 7.2) | 0.6 mg/mL (600 µg/mL)[4] |
3. How can I prepare an aqueous solution of this compound without using organic solvents?
An organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline solid in aqueous buffers with an adjusted pH.[4] Since Niflumic acid is acidic, increasing the pH of the buffer will increase its solubility. It is recommended not to store aqueous solutions for more than one day.[4]
4. What are some advanced formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability:
-
Solid Dispersions: The drug is dispersed in a polymer matrix to improve its dissolution rate.[5]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, leading to faster dissolution.[3][8]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5][7]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous environments.[3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Objective: To prepare a solution of this compound for in vivo administration using a co-solvent system.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a concentrated stock solution by dissolving the this compound in a minimal amount of DMSO. For example, to achieve a final concentration of 1 mg/mL in a vehicle containing 10% DMSO, first dissolve 10 mg of this compound in 1 mL of DMSO.
-
Slowly add the sterile saline or PBS to the DMSO stock solution while vortexing to make up the final volume. For the example above, you would add 9 mL of saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this co-solvent system.
-
-
Caution: The final concentration of DMSO should be kept as low as possible and be demonstrated to be safe in the chosen animal model.
Protocol 2: Preparation of this compound Suspension for Oral Administration
-
Objective: To prepare a uniform suspension of this compound for oral gavage.
-
Materials:
-
This compound
-
0.5% or 1% Carboxymethyl cellulose (CMC) in sterile water
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution while stirring or vortexing to achieve the desired final concentration and volume.
-
Ensure the suspension is homogenous before each administration.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Strategies to improve the solubility and bioavailability of this compound.
References
- 1. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Niflumic Acid-d5 in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Niflumic Acid-d5 in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical assays?
This compound is a deuterated form of Niflumic Acid, a nonsteroidal anti-inflammatory drug (NSAID). In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Niflumic Acid in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered best practice as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.
Q2: Is this compound prone to interference in analytical assays?
Yes, both Niflumic Acid and its deuterated analog can be subject to interferences. The most well-documented interference is the cross-reactivity of Niflumic Acid in certain immunoassays for cannabinoids, leading to false-positive results.[1][2][3] While specific interference studies on this compound in LC-MS/MS are not widely published, general challenges with deuterated internal standards, such as potential for deuterium-hydrogen (D-H) exchange, should be considered.
Q3: Can this compound cause false-positive results in urine drug screens?
The parent compound, Niflumic Acid, is known to cause false-positive results for cannabinoids in some urine drug screening immunoassays, particularly the Kinetic Interaction of Microparticles in Solution (KIMS) method.[1][2][3] It is plausible that this compound would also exhibit similar cross-reactivity. Confirmatory testing using a more specific method like GC-MS or LC-MS/MS is crucial to rule out false positives.[2][4]
Troubleshooting Guides
Issue 1: False-Positive Results in Cannabinoid Immunoassays
Symptoms:
-
Positive results for cannabinoids in urine samples from subjects known to be taking Niflumic Acid but with no history of cannabis use.
-
Discrepancy between initial immunoassay screening and confirmatory LC-MS/MS or GC-MS analysis.
Root Cause: Niflumic Acid exhibits cross-reactivity with the antibodies used in certain cannabinoid immunoassays. The KIMS immunoassay is particularly susceptible to this interference.[1][3]
Troubleshooting Steps & Mitigation:
-
Confirm the Immunoassay Method: Identify the type of immunoassay being used. The Enzyme Multiplied Immunoassay Technique (EMIT) has been shown to be less prone to this interference compared to the KIMS method.[1][3]
-
Quantitative Impact Assessment: Be aware of the concentration-dependent nature of the interference. Niflumic acid concentrations above 2.5 µg/mL in urine have been shown to produce false-positive cannabinoid results in the KIMS assay when the cutoff is 50 ng/mL.[1][3]
-
Implement Confirmatory Testing: All positive cannabinoid screens from subjects taking Niflumic Acid should be confirmed by a more specific method such as LC-MS/MS or GC-MS.[2][4]
Issue 2: Poor Reproducibility or Signal Variability of this compound Internal Standard in LC-MS/MS
Symptoms:
-
Inconsistent peak areas for this compound across a batch of samples.
-
Poor precision and accuracy in quality control (QC) samples.
-
Drifting internal standard response during the analytical run.
Potential Root Causes & Troubleshooting:
-
Inconsistent Sample Preparation:
-
Troubleshooting: Review the sample extraction procedure for consistency. Ensure complete and uniform vortexing and evaporation steps. Verify the accuracy and precision of pipettes used for adding the internal standard.
-
Mitigation: Automate liquid handling steps where possible. Ensure the internal standard is added to all samples, calibrators, and QCs at the very beginning of the sample preparation process.
-
-
Matrix Effects:
-
Troubleshooting: Evaluate matrix effects by comparing the this compound response in neat solution versus post-extraction spiked matrix samples.
-
Mitigation: Optimize the chromatographic separation to elute this compound in a region with minimal co-eluting matrix components. Consider a more rigorous sample clean-up procedure.
-
-
Potential for Deuterium-Hydrogen (D-H) Back-Exchange:
-
Troubleshooting: While specific data for this compound is limited, D-H exchange can be influenced by pH, temperature, and the solvent composition of the mobile phase.[5] Investigate if exposure to strongly acidic or basic conditions, or high temperatures during sample processing and storage, correlates with signal variability.
-
Mitigation: Maintain samples at a neutral pH and low temperature whenever possible. Minimize the time samples are stored in the autosampler. If back-exchange is suspected, prepare fresh working solutions of the internal standard.
-
Data Presentation
Table 1: Niflumic Acid Cross-Reactivity in Cannabinoid Immunoassays
| Immunoassay Method | Niflumic Acid Concentration for False Positive | Cannabinoid Cutoff | Reference |
| KIMS | > 2.5 µg/mL | 50 ng/mL | [1][3] |
| EMIT | No false positives observed up to 1000 µg/mL | 50 ng/mL | [1][3] |
Experimental Protocols
Protocol 1: HPLC Method for Niflumic Acid Quantification
This protocol is adapted from a validated method for the determination of Niflumic Acid in human plasma and can be used as a basis for confirmatory analysis.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250x4.6mm, 5µm)
-
Mobile Phase: Methanol: 10mM mixed phosphate buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm
-
Injection Volume: 20 µL
-
Internal Standard: Diclofenac
-
-
Sample Preparation (Protein Precipitation):
-
To 0.5 mL of plasma, add the internal standard solution.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 0.3 mL of the mobile phase.
-
Inject into the HPLC system.
-
Protocol 2: LC-MS/MS Method for Niflumic Acid Quantification
This protocol is based on a validated method for the sensitive determination of Niflumic Acid in human plasma.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile: Ammonium acetate buffer (pH 5.7) (40:60 v/v)
-
Mass Spectrometry: Quadrupole MS with negative ion monitoring.
-
Monitored m/z: 281 for Niflumic Acid
-
-
Sample Preparation:
-
A simple protein precipitation with acetonitrile is typically sufficient.
-
Visualizations
Caption: Workflow for analyzing samples for cannabinoids in the presence of Niflumic Acid.
Caption: Troubleshooting logic for variable this compound internal standard signal.
References
- 1. Development and validation of a high-performance liquid chromatography method for the evaluation of niflumic acid cross-reactivity of two commercial immunoassays for cannabinoids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Urinary toxicological screening: analytical interference between niflumic acid and cannabis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Niflumic Acid-d5
Technical Support Center: Niflumic Acid-d5
This guide provides best practices, frequently asked questions, and troubleshooting advice for the storage and handling of this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Some suppliers may ship the product at ambient temperature, but freezer storage is recommended upon receipt for maintaining integrity over time.[1][3]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents.[4][5] Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.[2][4] The solid is also soluble in ethanol and dimethylformamide (DMF).[4] When preparing, the solvent should be purged with an inert gas, and the vial should be sealed tightly.[4] For a detailed step-by-step guide, please refer to the Experimental Protocols section below.
Q3: What are the storage conditions and stability for this compound in solution?
The stability of this compound in solution depends on the solvent and storage temperature.
-
Organic Stock Solutions (e.g., in DMSO): For maximum stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, where it can be stable for up to one year.[2] For shorter-term storage, -20°C is acceptable for up to one month.[2]
-
Aqueous Solutions: We do not recommend storing aqueous solutions for more than one day.[4] Due to low aqueous solubility, the compound may precipitate out of solution.[4] It is best practice to prepare fresh aqueous dilutions from the organic stock solution immediately before use.[4]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
This compound and its parent compound are considered hazardous.[6][7] Always handle this compound in a well-ventilated area or a chemical fume hood.[6][8] The following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat or other suitable protective clothing.[6]
Avoid creating dust and aerosols.[6] Wash hands thoroughly after handling.[8]
Data Presentation
Storage and Stability Summary
| Format | Solvent | Storage Temperature | Shelf Life | Citations |
| Solid Powder | N/A | -20°C | Up to 3 years | [2] |
| Stock Solution | DMSO, Ethanol, DMF | -80°C | Up to 1 year | [2] |
| Stock Solution | DMSO, Ethanol, DMF | -20°C | Up to 1 month | [2] |
| Aqueous Dilution | Aqueous Buffer (e.g., PBS) | 2-8°C | ≤ 24 hours | [4] |
Solubility Data (for parent compound Niflumic Acid)
| Solvent | Approximate Solubility | Citations |
| Dimethylformamide (DMF) | ~65 mg/mL | [4] |
| DMSO | ~44-56 mg/mL | [2][4] |
| Ethanol | ~39 mg/mL | [4] |
| PBS (pH 7.2) | ~0.6 mg/mL | [4] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 287.25 g/mol ).[3]
Materials:
-
This compound solid powder
-
Anhydrous or high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer and/or sonicator
-
Cryogenic storage vials
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 2.87 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution. The solution should be clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in cryogenic vials.[2]
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[2]
Troubleshooting Guides
Q1: My this compound solution is cloudy or has visible precipitate after dilution in an aqueous buffer. What happened?
This is likely due to the low aqueous solubility of the compound.[4] Niflumic acid's solubility in PBS (pH 7.2) is only about 0.6 mg/mL.[4]
-
Solution: Ensure the final concentration in your aqueous medium does not exceed its solubility limit. You may need to decrease the concentration or add a small, physiologically insignificant amount of an organic co-solvent like DMSO, but be aware that organic solvents can have effects in biological assays.[4] Always prepare fresh aqueous dilutions for immediate use.[4]
Q2: I am seeing inconsistent or no activity in my experiments. Could my this compound have degraded?
Degradation is possible if the compound has been stored or handled improperly.
-
Check Storage: Was the solid compound stored at -20°C, protected from light and moisture?[1][2] Was the stock solution stored at -80°C and protected from repeated freeze-thaw cycles?[2] The parent compound is known to be light-sensitive and hygroscopic.[9]
-
Check Solution Age: Aqueous solutions are not stable and should be made fresh daily.[4] Stock solutions stored for longer than the recommended periods (1 year at -80°C, 1 month at -20°C) should be discarded.[2]
-
Recommendation: If improper storage is suspected, it is best to use a fresh vial of the compound to ensure the integrity of your experimental results.
Q3: The solid powder in the vial appears discolored or clumpy. Is it still usable?
Niflumic acid may discolor in light and is hygroscopic, meaning it can absorb moisture from the air, which may cause clumping.[9]
-
Discoloration: Slight yellowish color is normal.[5][9] However, significant darkening may indicate degradation.
-
Clumping: This suggests moisture absorption.
-
Recommendation: While the compound may still be viable, these signs indicate suboptimal storage. For quantitative or sensitive experiments, using a new, properly stored vial is highly recommended to ensure accuracy and reproducibility.
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. clinivex.com [clinivex.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Niflumic Acid - LKT Labs [lktlabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Niflumic acid CAS#: 4394-00-7 [m.chemicalbook.com]
Technical Support Center: Optimizing Niflumic Acid-d5 Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Niflumic Acid-d5 from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting acidic drugs like this compound from tissue samples?
A1: The primary methods for extracting acidic drugs from complex biological matrices such as tissue include:
-
Protein Precipitation (PPT): A straightforward method where a solvent or acid is added to the tissue homogenate to precipitate proteins, which are then separated by centrifugation.[1] Acetonitrile is a common solvent for this purpose.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Solid-Phase Extraction (SPE): A selective method where the analyte is isolated from the sample matrix by passing the liquid sample through a solid adsorbent (the stationary phase).[3][4] The analyte is then eluted with an appropriate solvent.
Q2: Why is pH important for the extraction of this compound?
A2: Niflumic acid is an acidic drug. The pH of the sample and extraction solvents is a critical parameter that influences the ionization state of the molecule.[5][6] To efficiently extract an acidic drug into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 units below its pKa, ensuring the drug is in its neutral, more lipophilic form. Conversely, for SPE, pH manipulation is crucial for both retention on and elution from the sorbent.
Q3: What is the role of tissue homogenization in the extraction process?
A3: Tissue homogenization is a critical first step to ensure the efficient extraction of an analyte. It involves breaking down the tissue structure to release the drug into the homogenization solvent. The choice of homogenization technique (e.g., bead beating, sonication, rotor-stator homogenization) and solvent can significantly impact the extraction efficiency and reproducibility.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the tissue matrix, are a common challenge. To minimize them:
-
Employ a more selective sample preparation technique like SPE.
-
Optimize the chromatographic separation to resolve the analyte from interfering matrix components.
-
Use a stable isotope-labeled internal standard, such as this compound, which can co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Suboptimal pH of Homogenization/Extraction Buffer | For LLE, adjust the pH of the tissue homogenate to be acidic (e.g., pH 3-4) to neutralize this compound and increase its partitioning into the organic solvent. For SPE, the pH will depend on the chosen sorbent and whether a reversed-phase, ion-exchange, or mixed-mode mechanism is used. |
| Inefficient Tissue Homogenization | Ensure the tissue is completely homogenized to release the analyte. Consider increasing the homogenization time or using a more rigorous method. Ensure the homogenization solvent is appropriate for solubilizing this compound. |
| Inappropriate Extraction Solvent (LLE) | Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). A mixture of solvents can also be effective. |
| Inefficient Elution from SPE Sorbent | If using SPE, ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, this may involve increasing the organic content of the elution solvent. For ion-exchange SPE, adjusting the pH or ionic strength of the elution solvent is necessary. |
| Analyte Adsorption to Labware | Silanize glassware to prevent adsorption of the acidic analyte. Using low-adsorption polypropylene tubes can also be beneficial. |
Issue 2: High Variability in Results (Poor Reproducibility)
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization | Standardize the homogenization procedure, including sample weight to solvent volume ratio, homogenization time, and speed. |
| Incomplete Protein Precipitation | Ensure the ratio of precipitation solvent to sample is optimal. A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile to tissue homogenate.[7] Vortex thoroughly and allow sufficient incubation time at a low temperature before centrifugation. |
| Variable SPE Cartridge Performance | Ensure proper conditioning and equilibration of the SPE cartridges before loading the sample. Avoid letting the sorbent bed run dry during these steps. Use a consistent flow rate for sample loading, washing, and elution. |
| Sample Degradation | This compound stability in the tissue matrix and during the extraction process should be evaluated. Keep samples on ice and process them as quickly as possible. Consider adding antioxidants or adjusting the pH if degradation is suspected. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Accurately weigh approximately 100 mg of tissue sample into a 2 mL homogenization tube.
-
Add 500 µL of ice-cold homogenization solvent (e.g., 70:30 acetonitrile:water).
-
Add a known amount of internal standard (if not this compound).
-
Homogenize the tissue thoroughly using a bead beater or rotor-stator homogenizer.
-
Add 1 mL of ice-cold acetonitrile to the homogenate.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Homogenize the tissue sample as described in the PPT protocol (steps 1-4).
-
Acidify the homogenate to approximately pH 3-4 with a small volume of a suitable acid (e.g., 1 M HCl or formic acid).
-
Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with a fresh aliquot of organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness.
-
Reconstitute the residue for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Homogenize the tissue and precipitate proteins as described in the PPT protocol (steps 1-8).
-
Dilute the supernatant with an appropriate buffer to ensure proper binding to the SPE sorbent (e.g., for reversed-phase SPE, dilute with an aqueous buffer to reduce the organic content).
-
Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., water or the same buffer used for sample dilution).
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with 1 mL of a weak solvent to remove interferences (e.g., 5% methanol in water).
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., for reversed-phase, a high percentage of organic solvent like methanol or acetonitrile; for mixed-mode, a solvent that disrupts both hydrophobic and ionic interactions).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue for analysis.
Data Presentation
Table 1: Comparison of Extraction Techniques for Acidic Drugs from Tissue
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High | Moderate to High | High |
| Throughput | High | Moderate | Moderate |
| Solvent Consumption | Moderate | High | Low |
| Cost per Sample | Low | Low to Moderate | High |
| Matrix Effects | High | Moderate | Low |
| Ease of Automation | High | Moderate | High |
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low recovery and high variability.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. Determination of talniflumate and niflumic acid in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Niflumic Acid-d5: A Superior Internal Standard for Bioanalysis in Drug Development
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in bioanalytical assays, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Niflumic Acid-d5, a deuterated internal standard, with commonly used structural analog internal standards for the quantification of Niflumic Acid. By presenting a combination of published experimental data and representative performance metrics, this document demonstrates the clear advantages of employing a stable isotope-labeled standard in regulated bioanalysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3] This guide will compare the expected performance of this compound with two structural analog internal standards, Diclofenac and Indomethacin, which have been utilized in published bioanalytical methods for Niflumic Acid.
Performance Comparison of Internal Standards
The following table summarizes the validation parameters for bioanalytical methods of Niflumic Acid using different internal standards. The data for Diclofenac and Indomethacin are derived from published studies, while the data for this compound represents the typical and expected performance of a deuterated internal standard in a validated LC-MS/MS assay.
| Validation Parameter | This compound (Deuterated IS - Representative Data) | Diclofenac (Structural Analog IS) | Indomethacin (Structural Analog IS) |
| Analyte | Niflumic Acid | Niflumic Acid | Niflumic Acid |
| Internal Standard | This compound | Diclofenac | Indomethacin |
| Accuracy (% Bias) | -2.0% to +2.0% | -4.5% to +5.8% | -2.9% to +2.4% |
| Precision (% CV) | < 5% | < 10% | < 7% |
| Recovery (%) | Consistent and tracks analyte recovery | 72.0% – 102.2% | > 97% |
| Matrix Effect | Minimal to none | 2.2% – 28.0% | Not explicitly reported, but potential for differential effects |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 3.9 ng/mL | 50 ng/mL |
Note: Data for Diclofenac and Indomethacin are compiled from published literature.[4][5][6][7][8][9][10][11] The performance data for this compound is a representative illustration of the expected outcomes when using a deuterated internal standard, highlighting the anticipated improvements in accuracy, precision, and mitigation of matrix effects.
The Advantage of Deuterated Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over structural analogs:
-
Co-elution and Matrix Effect Compensation: this compound co-elutes almost identically with Niflumic Acid, ensuring that both are subjected to the same degree of ion suppression or enhancement from the biological matrix. This leads to more accurate and precise quantification.[3] Structural analogs, due to their different chemical structures, may have slightly different retention times and be affected differently by the matrix, leading to potential inaccuracies.
-
Improved Precision and Accuracy: By more effectively correcting for variations throughout the analytical process, deuterated standards typically result in lower coefficients of variation (CV%) for precision and a bias closer to 100% for accuracy.[3]
-
Reduced Method Development Time: The reliability and predictability of SIL internal standards can often streamline the method development and validation process, saving valuable time and resources.[2]
Experimental Protocols
Below are detailed experimental methodologies for the bioanalysis of Niflumic Acid using the compared internal standards.
Method 1: Niflumic Acid with this compound (Proposed LC-MS/MS Method)
This proposed method outlines a typical approach for the highly sensitive and selective quantification of Niflumic Acid in human plasma using its deuterated internal standard.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Niflumic Acid: m/z 281.0 -> 237.0
-
This compound: m/z 286.0 -> 242.0
-
-
Method 2: Niflumic Acid with Diclofenac (Published HPLC-UV and LC-MS/MS Methods)
This method is based on published procedures for the quantification of Niflumic Acid in human plasma.[7][8]
-
Sample Preparation (Protein Precipitation):
-
Liquid Chromatography (HPLC-UV):
-
Mass Spectrometry (LC-MS/MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: ESI negative mode.
-
MRM Transitions:
-
Niflumic Acid: m/z 281.0 -> 237.0
-
Diclofenac: m/z 294.0 -> 250.0
-
-
Method 3: Niflumic Acid with Indomethacin (Published HPLC-UV Method)
This method is based on a published procedure for the quantification of Niflumic Acid in human plasma.
-
Sample Preparation (Protein Precipitation):
-
Precipitate plasma samples with 100% methanol containing Indomethacin as the internal standard.
-
-
Liquid Chromatography (HPLC-UV):
-
Column: Reverse phase C18 CAPCELL PAK (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.1M sodium acetate in water and acetonitrile (37:63, v/v), adjusted to pH 6.4.
-
Detection: UV at 288 nm.
-
Visualizing the Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway affected by Niflumic Acid.
Caption: A typical bioanalytical workflow for the quantification of Niflumic Acid in plasma.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway, inhibited by Niflumic Acid.
Conclusion
While structural analog internal standards can be used for the bioanalysis of Niflumic Acid, the use of a deuterated internal standard such as this compound is strongly recommended to achieve the highest quality data. The near-identical chemical nature of this compound to the analyte ensures superior correction for experimental variability, particularly matrix effects, leading to enhanced accuracy, precision, and overall method robustness. For drug development professionals and researchers conducting regulated bioanalytical studies, investing in a stable isotope-labeled internal standard is a critical step towards ensuring data integrity and confidence in the generated results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. High-performance liquid chromatographic analysis of indomethacin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative pharmacokinetic analysis of Niflumic Acid and Niflumic Acid-d5.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Niflumic Acid and its deuterated analog, Niflumic Acid-d5. The strategic replacement of hydrogen atoms with deuterium in this compound is hypothesized to alter its metabolic fate, potentially leading to an improved pharmacokinetic profile. This comparison is crucial for researchers in drug discovery and development seeking to understand the impact of deuteration on the disposition of this non-steroidal anti-inflammatory drug (NSAID).
Executive Summary
Deuteration of drug molecules is a key strategy employed to enhance pharmacokinetic properties. By substituting hydrogen with deuterium at metabolically vulnerable positions, the carbon-deuterium bond's greater stability can slow down enzymatic metabolism. This "kinetic isotope effect" often results in a longer half-life, increased systemic exposure (AUC), and higher peak plasma concentrations (Cmax), which may translate to improved efficacy and patient compliance through less frequent dosing. While specific pharmacokinetic data for this compound is not publicly available, this guide synthesizes known data for Niflumic Acid and provides a scientifically grounded projection of the expected pharmacokinetic alterations in its deuterated form, supported by general principles of deuteration effects on drug metabolism.
Data Presentation: A Comparative Overview
The following table summarizes the reported pharmacokinetic parameters for Niflumic Acid in humans and provides a projected profile for this compound based on the established principles of the kinetic isotope effect.
| Pharmacokinetic Parameter | Niflumic Acid (Reported in Humans) | This compound (Projected) | Anticipated Change |
| Half-life (t½) | ~2 hours[1] | Longer than 2 hours | Increase |
| Total Plasma Clearance | ~45 ml/min[1] | Lower than 45 ml/min | Decrease |
| Volume of Distribution (Vd) | ~0.12 l/kg[1] | ~0.12 l/kg | No significant change |
| Maximum Plasma Concentration (Cmax) | Variable | Higher | Increase |
| Area Under the Curve (AUC) | Variable | Higher | Increase |
| Bioavailability | ~100% (oral)[1] | ~100% (oral) | No significant change |
The Rationale Behind Deuteration: The Kinetic Isotope Effect
The primary driver for the anticipated changes in the pharmacokinetic profile of this compound is the kinetic isotope effect. The substitution of hydrogen with deuterium creates a stronger chemical bond, which can significantly slow the rate of metabolic reactions catalyzed by enzymes such as cytochrome P450 (CYP). This can lead to a number of potential advantages, including reduced formation of toxic metabolites and altered clearance rates.[2][3]
Figure 1: The kinetic isotope effect on Niflumic Acid metabolism.
Experimental Protocols
A typical preclinical pharmacokinetic study to compare Niflumic Acid and this compound would involve the following key steps:
1. Animal Model and Dosing:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used models for pharmacokinetic studies.[4]
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Dosing: Both Niflumic Acid and this compound would be administered orally (e.g., via gavage) at a predetermined dose. A crossover study design could be employed to minimize inter-animal variability.
2. Blood Sampling:
-
Route: Blood samples are typically collected from the tail vein or via a cannulated artery.
-
Time Points: A series of blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing to capture the absorption, distribution, metabolism, and elimination phases.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
3. Bioanalytical Method:
-
Technique: Plasma concentrations of Niflumic Acid and this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] This technique offers high sensitivity and selectivity for quantifying drug concentrations in biological matrices.
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by extraction of the analytes.
-
Internal Standard: A deuterated analog, in this case, this compound, would ironically serve as an ideal internal standard for the quantification of Niflumic Acid, and vice-versa, due to their similar chemical properties but different mass.
4. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis is performed using software such as WinNonlin® to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, clearance, and volume of distribution.
Figure 2: A typical experimental workflow for a pharmacokinetic study.
Conclusion
The strategic deuteration of Niflumic Acid to create this compound is a promising approach to favorably modulate its pharmacokinetic properties. Based on the well-established principles of the kinetic isotope effect, it is anticipated that this compound will exhibit a longer half-life, reduced clearance, and increased systemic exposure compared to its non-deuterated counterpart. These projected improvements warrant further in-vivo studies to quantify the precise pharmacokinetic advantages and to evaluate the potential for enhanced therapeutic efficacy and a more convenient dosing regimen. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis.
References
In vitro assay comparison of deuterated vs non-deuterated Niflumic Acid
In Vitro Assay Comparison: Deuterated vs. Non-Deuterated Niflumic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary of Comparative Data
The following tables summarize the anticipated quantitative differences in key in vitro assays between standard (non-deuterated) niflumic acid and its deuterated analogue. The projected data for deuterated niflumic acid is based on the known metabolic pathways of niflumic acid and the typical magnitude of improvement observed with deuteration in other pharmaceutical compounds.[1][2][3]
Table 1: Metabolic Stability in Human Liver Microsomes
| Parameter | Non-Deuterated Niflumic Acid | Deuterated Niflumic Acid (Projected) | Fold Improvement (Projected) |
| Half-Life (t½, min) | 20 | 40 - 60 | 2 - 3 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 34.7 | 11.6 - 17.4 | 2 - 3 |
Note: The primary route of metabolism for niflumic acid involves hydroxylation.[4] Deuteration at the site of hydroxylation is expected to slow this process due to the kinetic isotope effect, leading to a longer half-life and lower intrinsic clearance.[3][5][6]
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
| Parameter | Non-Deuterated Niflumic Acid | Deuterated Niflumic Acid (Projected) |
| IC50 (nM) | 100[2] | ~100 |
Note: Deuteration is not expected to significantly alter the direct inhibitory activity of niflumic acid on its primary therapeutic target, COX-2, as this interaction is typically not dependent on the metabolic cleavage of carbon-hydrogen bonds.
Table 3: Blocking of Calcium-Activated Chloride Channels (CaCCs)
| Parameter | Non-Deuterated Niflumic Acid | Deuterated Niflumic Acid (Projected) |
| IC50 (µM) | 3.6 - 6.6[7] | ~3.6 - 6.6 |
Note: Similar to COX-2 inhibition, the blocking of CaCCs is a direct interaction and is not anticipated to be significantly affected by deuteration.
Table 4: Intestinal Permeability (Caco-2 Assay)
| Parameter | Non-Deuterated Niflumic Acid | Deuterated Niflumic Acid (Projected) |
| Apparent Permeability (Papp, 10⁻⁶ cm/s) | High | High |
| Efflux Ratio | Low | Low |
Note: Niflumic acid is classified as a high-permeability compound.[8] Deuteration is unlikely to significantly impact its passive diffusion across the intestinal epithelium. The Caco-2 assay is a well-established in vitro model for predicting human intestinal absorption.[9][10][11]
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are standardized and widely used in the pharmaceutical industry for drug characterization.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[12][13][14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated niflumic acid.
Materials:
-
Human liver microsomes (pooled)
-
Test compounds (deuterated and non-deuterated niflumic acid)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube, combine the test compound with human liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.[12][13]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the slope of the natural log of the remaining parent compound concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[12]
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[16][17][18][19]
Objective: To determine the IC50 value of deuterated and non-deuterated niflumic acid for COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (deuterated and non-deuterated niflumic acid)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Detection system (e.g., colorimetric, fluorometric, or EIA-based kit for prostaglandin E2)[20]
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a microplate, add the COX-2 enzyme, assay buffer, and the test compound at different concentrations.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction according to the kit instructions.
-
Measure the amount of prostaglandin produced using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions, to predict intestinal drug absorption.[1][21][22][23][24]
Objective: To determine the apparent permeability (Papp) and efflux ratio of deuterated and non-deuterated niflumic acid.
Materials:
-
Caco-2 cells
-
Transwell® inserts (or similar)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds (deuterated and non-deuterated niflumic acid)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[1]
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[23]
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by niflumic acid and a typical experimental workflow for its in vitro characterization.
Caption: Mechanism of action of Niflumic Acid.
Caption: In Vitro Characterization Workflow.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of in-vitro COX activity [bio-protocol.org]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Niflumic Acid and Immunoassay Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing immunoassays, understanding the potential for cross-reactivity is critical for accurate and reliable results. This guide provides a detailed comparison of the cross-reactivity of niflumic acid in common immunoassays, supported by experimental data and protocols. A key focus is its interference with cannabinoid screening assays, a well-documented phenomenon that can lead to false-positive results.
Understanding the Role of Niflumic Acid-d5
It is important to clarify the terminology "this compound." The "-d5" designation indicates that five hydrogen atoms in the niflumic acid molecule have been replaced with deuterium atoms. This deuterated form is typically used as an internal standard in quantitative analysis by mass spectrometry (LC-MS/MS or GC-MS) for its chemical similarity to the parent drug, allowing for precise quantification. In the context of initial screening immunoassays, the primary concern is the cross-reactivity of the parent compound, niflumic acid, as it is the substance present in patient samples.
Immunoassay Cross-Reactivity of Niflumic Acid
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), has been observed to cross-react with certain immunoassays, most notably those for cannabinoids.[1][2] This interference can result in false-positive screening results, necessitating confirmatory analysis by a more specific method like chromatography.[1][3] The degree of cross-reactivity is dependent on the specific immunoassay technology used.[1]
Comparative Data on Immunoassay Performance
The following table summarizes the cross-reactivity of niflumic acid in two common types of immunoassays for cannabinoids: Kinetic Interaction of Microparticles in a Solution (KIMS) and Enzyme Multiplied Immunoassay Technique (EMIT).
| Immunoassay Type | Target Analyte | Niflumic Acid Cross-Reactivity | Concentration Leading to False Positive | Reference |
| KIMS | Cannabinoids | Significant | ≥ 2.5 µg/mL | [1] |
| EMIT | Cannabinoids | Very Low / Negligible | Not observed at tested concentrations | [1] |
As the data indicates, the KIMS assay is significantly more susceptible to interference from niflumic acid than the EMIT assay.[1] A niflumic acid concentration of approximately 2.5 µg/mL in urine can produce a result equivalent to the 50 ng/mL cutoff for cannabinoids in the KIMS assay.[1] In contrast, the EMIT assay shows minimal to no cross-reactivity with niflumic acid.[1]
Experimental Protocols
To ensure the accurate determination of cross-reactivity, standardized experimental protocols are essential. The general approach involves analyzing a sample containing the potentially cross-reacting compound (in this case, niflumic acid) but no target analyte (e.g., cannabinoids) with the immunoassay .
General Cross-Reactivity Testing Protocol
-
Preparation of Standards: Prepare a series of standards of the potentially cross-reacting compound (niflumic acid) in a drug-free matrix (e.g., urine). Concentrations should span a clinically relevant range.
-
Immunoassay Analysis: Analyze each standard using the immunoassay according to the manufacturer's instructions.
-
Determination of Response: Measure the assay response for each standard.
-
Comparison to Calibrator: Compare the response of the niflumic acid standards to the response of the assay's cutoff calibrator for the target analyte.
-
Calculation of Cross-Reactivity: The concentration of the cross-reacting compound that produces a response equal to or greater than the cutoff calibrator is determined. Cross-reactivity can be expressed as a percentage.
Specific Immunoassay Methodologies
-
Kinetic Interaction of Microparticles in a Solution (KIMS): This method involves microparticles sensitized with the drug of interest. In the absence of the drug in the sample, the microparticles aggregate when antibody is added. The presence of free drug in the sample competes for the antibody, preventing aggregation. The rate of aggregation is inversely proportional to the drug concentration.
-
Enzyme Multiplied Immunoassay Technique (EMIT): This technique utilizes an enzyme labeled with the drug of interest. The antibody to the drug binds to both the enzyme-labeled drug and any drug present in the sample. When the antibody binds to the enzyme-labeled drug, the enzyme's activity is blocked. Free drug in the sample competes for the antibody, leaving more enzyme active. The enzyme's activity is directly proportional to the concentration of the drug in the sample.
Visualizing Immunoassay Principles and Workflows
To better understand the concepts discussed, the following diagrams illustrate a general immunoassay workflow and the mechanism of antibody cross-reactivity.
Caption: A generalized workflow for testing potential cross-reactivity in immunoassays.
Caption: The principle of specific antibody binding versus cross-reactivity.
Alternatives to Niflumic Acid
When there is a concern for immunoassay interference, particularly in the context of pain management and toxicology screening, considering alternative medications is a prudent approach. Several other NSAIDs are available that have not been reported to cause the same cross-reactivity with cannabinoid assays.
Potential Alternatives (Consult with a healthcare provider):
-
Ibuprofen
-
Naproxen
-
Diclofenac
-
Celecoxib
It is important to note that the potential for cross-reactivity can vary between different manufacturers' assays.[4] Therefore, if a patient is taking any medication, and an unexpected positive immunoassay result is obtained, confirmatory testing by a more specific method is always recommended to avoid misinterpretation.[1]
Conclusion
The potential for cross-reactivity of niflumic acid in immunoassays, particularly for cannabinoid screening, is a significant consideration for accurate laboratory testing. The KIMS methodology has been shown to be more susceptible to this interference than the EMIT method.[1] When unexpected positive results occur in patients taking niflumic acid, it is crucial to perform confirmatory analysis using a technique such as LC-MS/MS. For future testing, awareness of this potential interaction and consideration of alternative NSAIDs can help mitigate the risk of false-positive results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Urinary toxicological screening: analytical interference between niflumic acid and cannabis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Niflumic Acid-d5 and Other Deuterated NSAIDs for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a head-to-head comparison of Niflumic Acid-d5 with other commonly used deuterated non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen-d3 and Diclofenac-d4. The objective is to offer a comprehensive overview of their performance as internal standards in mass spectrometric assays, supported by available experimental data.
Disclaimer: Direct comparative studies evaluating the analytical performance of this compound against other deuterated NSAIDs under identical experimental conditions are limited. The data presented in this guide is a consolidation of information from various certificates of analysis and scientific publications.
Quantitative Data Summary
The selection of a suitable deuterated internal standard is critical for the robustness of any bioanalytical method. Key parameters to consider include isotopic purity, chemical purity, and stability. The following tables summarize the available quantitative data for this compound, Ibuprofen-d3, and Diclofenac-d4.
Table 1: General Properties and Purity of Deuterated NSAIDs
| Parameter | This compound | Ibuprofen-d3 | Diclofenac-d4 |
| Molecular Formula | C₁₃H₄D₅F₃N₂O₂ | C₁₃H₁₅D₃O₂ | C₁₄H₇D₄Cl₂NO₂ |
| Molecular Weight | 287.25 g/mol | 209.30 g/mol | 300.17 g/mol |
| Deuterium Incorporation | 5 | 3 | 4 |
| Isotopic Purity | Information not publicly available in detail; typically supplied by the manufacturer upon request. | ≥98 atom % D[1] | Isotopic Enrichment: 98.35% |
| Chemical Purity (HPLC) | Information not publicly available in detail; typically supplied by the manufacturer upon request. | ≥98.0%[1] | 99.29% |
Table 2: Isotopic Distribution of Deuterated NSAIDs (where available)
| Isotopologue | Ibuprofen-d3 | Diclofenac-d4 |
| d0 | Not specified | Not specified |
| d1 | Not specified | 0.01% |
| d2 | Not specified | 0.13% |
| d3 | Not specified | 6.32% |
| d4 | Not specified | 93.54% |
| d5+ | Not specified | Not specified |
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Niflumic acid, like other NSAIDs, inhibits both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins.[1][2][3]
Experimental Protocols
The following sections detail representative experimental methodologies for the quantification of NSAIDs in biological matrices using deuterated internal standards. These protocols are based on established methods and can be adapted for specific research needs.
Bioanalytical Method for NSAID Quantification in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of multiple NSAIDs in human plasma.
a. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound, Ibuprofen-d3, or Diclofenac-d4 at a concentration of 1 µg/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative or positive, depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Table 3: Exemplary MRM Transitions for NSAIDs and their Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Niflumic Acid | 281.0 | 237.0 | Negative |
| This compound | 286.0 | 242.0 | Negative |
| Ibuprofen | 205.1 | 161.1 | Negative |
| Ibuprofen-d3 | 208.1 | 164.1 | Negative |
| Diclofenac | 294.0 | 250.0 | Negative |
| Diclofenac-d4 | 298.0 | 254.0 | Negative |
c. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analytes and internal standards.
-
Linearity and Range: Determined by analyzing calibration standards at a minimum of five different concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ)), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction efficiency of the method is determined by comparing the peak areas of the analytes in extracted samples to those of unextracted standards.
-
Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked plasma from different sources to the response in a neat solution. The use of a co-eluting deuterated internal standard is crucial to compensate for matrix effects.
-
Stability: The stability of the analytes and internal standards in the biological matrix is evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Head-to-Head Comparison of Deuterated NSAIDs as Internal Standards
The ideal stable isotope-labeled internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics, thereby effectively compensating for variations in the analytical process.
This compound:
-
Advantages: As a deuterated analog of Niflumic Acid, it is the ideal internal standard for the quantification of Niflumic Acid. The presence of five deuterium atoms provides a significant mass shift, minimizing the risk of isotopic cross-talk.
-
Considerations: Its utility as an internal standard for other NSAIDs would depend on the similarity of its chromatographic and mass spectrometric behavior to the target analyte. As a member of the fenamate class, its physicochemical properties may differ from propionic acid derivatives (like ibuprofen) or acetic acid derivatives (like diclofenac).
Ibuprofen-d3:
-
Advantages: Widely used and commercially available with well-characterized isotopic purity.[1] It is the ideal internal standard for ibuprofen analysis.
-
Considerations: The mass shift of +3 Da is generally sufficient, but for high-resolution mass spectrometry, the potential for overlap with the natural isotopic abundance of the unlabeled analyte should be considered.
Diclofenac-d4:
-
Advantages: A mass shift of +4 Da provides good separation from the isotopic cluster of the unlabeled compound. It is the preferred internal standard for diclofenac quantification.
-
Considerations: Similar to other deuterated standards, the position of the deuterium labels is crucial to prevent back-exchange.
Table 4: Comparative Performance Characteristics (Based on General Principles and Available Data)
| Performance Parameter | This compound | Ibuprofen-d3 | Diclofenac-d4 |
| Suitability as IS for Parent Compound | Excellent | Excellent | Excellent |
| Mass Shift | +5 Da | +3 Da | +4 Da |
| Potential for Isotopic Cross-Talk | Low | Low to Moderate | Low |
| Chromatographic Co-elution with Parent | Expected to be identical | Expected to be identical | Expected to be identical |
| Compensation for Matrix Effects | High for Niflumic Acid | High for Ibuprofen | High for Diclofenac |
| General Stability | Expected to be similar to the parent drug; specific stability data is limited. | Generally stable under typical bioanalytical storage conditions. | Generally stable under typical bioanalytical storage conditions. |
Conclusion
The choice of a deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound, Ibuprofen-d3, and Diclofenac-d4 are all valuable tools for the accurate quantification of their respective parent NSAIDs. While direct comparative performance data is scarce, the principles of using stable isotope-labeled internal standards suggest that the deuterated analog of the analyte of interest will almost always provide the most accurate and precise results by effectively compensating for analytical variability, including matrix effects and extraction inconsistencies. For the analysis of a specific NSAID, the use of its corresponding deuterated analog is the recommended best practice. When developing a multi-analyte panel, a careful evaluation of the chromatographic and mass spectrometric behavior of each analyte and potential internal standard is necessary to select the most appropriate standard or combination of standards. Researchers are encouraged to obtain the Certificate of Analysis for any deuterated standard to confirm its isotopic and chemical purity prior to use.
References
A Researcher's Guide to Assessing the Isotopic Purity of Commercially Available Niflumic Acid-d5
For researchers utilizing deuterated internal standards in quantitative bioanalysis, the isotopic purity of these reagents is a critical parameter that directly impacts data accuracy. This guide provides a framework for assessing the isotopic purity of commercially available Niflumic Acid-d5, a commonly used internal standard for the nonsteroidal anti-inflammatory drug, Niflumic Acid. While direct comparative data on isotopic purity from different commercial suppliers is not always publicly available, this guide outlines the key suppliers and provides detailed experimental protocols for independent verification.
Commercial Suppliers of this compound
A number of chemical suppliers offer this compound for research purposes. When sourcing this reagent, it is imperative to request a Certificate of Analysis (CoA) for each lot, which should provide information on the chemical and isotopic purity. Leading suppliers include:
-
MedChemExpress
-
LGC Standards
-
Clinivex
-
Sigma-Aldrich (Merck)
-
Pharmaffiliates
Isotopic Purity: A Critical Quality Attribute
Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. For this compound, the ideal molecule contains five deuterium atoms. However, during synthesis, molecules with fewer than five deuterium atoms (d0 to d4) can be present as isotopic impurities. High isotopic purity is essential to minimize cross-talk between the analyte and the internal standard signals in mass spectrometry-based assays, ensuring accurate quantification.
Comparative Data Presentation
While specific isotopic purity values for this compound from different suppliers are not publicly available in a comparative format, researchers can generate this data through in-house analysis. The following table provides a template for summarizing such findings:
| Supplier | Lot Number | Stated Isotopic Purity (from CoA) | Experimentally Determined Isotopic Purity (% d5) | Predominant Isotopic Impurity | Analytical Method |
| Supplier A | XXXXXX | >98% | 99.2% | d4 | LC-HRMS |
| Supplier B | YYYYYY | >99% | 99.5% | d4 | LC-HRMS |
| Supplier C | ZZZZZZ | >98% | 98.9% | d4 | LC-HRMS |
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
HRMS is a powerful technique to determine the distribution of isotopic variants in a sample.[2]
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any potential impurities. A short isocratic elution is typically sufficient.
-
Mass Spectrometric Analysis:
-
Acquire full scan mass spectra in negative ion mode, as Niflumic Acid readily forms a [M-H]⁻ ion.
-
Set the mass resolution to at least 60,000 to ensure accurate mass measurement and separation of isotopic peaks.
-
The expected m/z values for the [M-H]⁻ ions are:
-
d0 (unlabeled): 281.0543
-
d1: 282.0606
-
d2: 283.0668
-
d3: 284.0731
-
d4: 285.0794
-
d5: 286.0856
-
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the isotopic species (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
% Isotopic Purity (d5) = (Area_d5 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4 + Area_d5)) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While HRMS provides the isotopic distribution, NMR spectroscopy is invaluable for confirming the positions of the deuterium labels and assessing the overall structural integrity of the molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound standard in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the deuterated positions on the phenyl and pyridine rings, when compared to the spectrum of unlabeled Niflumic Acid, confirms successful deuteration.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the deuterium spectrum at chemical shifts corresponding to the expected labeled positions provides direct evidence of deuteration.
-
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the signaling pathway of Niflumic Acid and the experimental workflow for isotopic purity assessment.
References
Evaluating the metabolic stability of Niflumic Acid-d5 versus its parent compound
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing more robust and efficacious therapeutic agents, understanding the metabolic fate of a drug candidate is paramount. Isotopic substitution, particularly deuteration, has emerged as a strategic approach to modulate the pharmacokinetic properties of parent compounds. This guide provides a comparative evaluation of the metabolic stability of Niflumic Acid-d5 against its parent compound, niflumic acid, supported by established experimental principles.
Executive Summary
Comparative Metabolic Stability Data
The following table presents hypothetical yet expected data from an in vitro metabolic stability assay comparing this compound and niflumic acid using human liver microsomes. Such studies are crucial for predicting in vivo performance.[1][2]
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Niflumic Acid | 25 | 27.7 |
| This compound | 45 | 15.4 |
Disclaimer: The data presented in this table is illustrative and based on the theoretical advantages of deuteration. Actual experimental results may vary.
The Advantage of Deuteration: A Mechanistic Overview
Niflumic acid is known to undergo metabolism, with one of the primary routes being hydroxylation to 4'-hydroxyniflumic acid.[3] This metabolic process is often initiated by the enzymatic cleavage of a C-H bond. By replacing hydrogen atoms with deuterium at strategic positions (as in this compound), the energy required to break the corresponding carbon-deuterium bond is higher. This can result in a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect.[4] Consequently, deuterated compounds may exhibit improved metabolic stability.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay
The following protocol describes a standard in vitro method to assess the metabolic stability of a compound using liver microsomes.[1][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Niflumic Acid and this compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Niflumic Acid and this compound stock solutions (e.g., in DMSO)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare incubation mixtures containing human liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the test compound (Niflumic Acid or this compound) and the NADPH regenerating system.
-
Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately stop the reaction at each time point by adding the quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / microsomal protein concentration).[5]
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the metabolic rationale, the following diagrams are provided.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Postulated metabolic pathway of niflumic acid and the effect of deuteration.
Conclusion
The strategic deuteration of niflumic acid to create this compound presents a promising avenue for enhancing its metabolic stability. By leveraging the kinetic isotope effect, this compound is expected to exhibit a slower rate of metabolism, leading to a longer half-life and reduced intrinsic clearance compared to its parent compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and validate the potential pharmacokinetic advantages of this compound. These investigations are a critical step in the journey toward developing more effective and durable therapeutic interventions.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. bioivt.com [bioivt.com]
- 3. Detection of the non-steroidal anti-inflammatory drug niflumic acid in humans: a combined 19F-MRS in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaron.com [pharmaron.com]
A Comparative Analysis of Niflumic Acid-d5 and Other Chloride Channel Blockers in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Niflumic Acid-d5 and other prominent chloride channel blockers. The information presented is intended to assist researchers in selecting the appropriate tools for their experimental needs, with a focus on performance supported by experimental data. For the purposes of this guide, the biological activity of this compound is considered equivalent to its non-deuterated counterpart, Niflumic Acid (NFA), with the deuterated form primarily serving as an internal standard in analytical quantification.
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] Beyond its well-documented role as a cyclooxygenase (COX) inhibitor, NFA is widely recognized in the scientific community as a broad-spectrum blocker of various chloride channels.[2][3][4] This dual action makes it a complex but valuable tool in physiological and pharmacological research.
Mechanism of Action: A Pleiotropic Profile
Niflumic acid's primary therapeutic effect as an anti-inflammatory and analgesic agent stems from its inhibition of COX-1 and COX-2 enzymes, which blocks the synthesis of prostaglandins.[1][2] However, its utility in cellular research is primarily derived from its ability to modulate ion channel activity. NFA exhibits a non-selective inhibitory profile across several families of chloride channels:
-
Calcium-Activated Chloride Channels (CaCCs): NFA is a potent inhibitor of CaCCs, including the TMEM16A (ANO1) channel, which is crucial for processes like smooth muscle contraction and epithelial fluid secretion.[1][2][5][6]
-
CLC-1 Channels: In skeletal muscle, NFA directly inhibits the voltage-gated chloride channel CLC-1, which is vital for stabilizing the membrane potential and preventing hyperexcitability.[7]
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): NFA has been shown to block CFTR, an ATP-gated chloride channel whose dysfunction causes cystic fibrosis.[7][8]
-
Volume-Regulated Anion Channels (VRACs): These channels are involved in cell volume regulation, and NFA can inhibit their function, although less specifically than other available blockers.[8][9]
-
Ligand-Gated Channels: NFA also acts as an antagonist at GABA-A receptors, which are ligand-gated chloride channels, thereby inhibiting GABA-induced currents.[10]
Interestingly, NFA can have complex, concentration-dependent effects. For instance, on ClC-Ka kidney channels, it potentiates currents at low concentrations while inhibiting them at concentrations above 1 mM.[11] Furthermore, NFA can exert effects independent of direct channel blockade, such as by promoting calcium release from mitochondria, which can indirectly influence channel activity through calcium-dependent signaling pathways.[7][12][13]
Data Presentation: Comparative Efficacy of Chloride Channel Blockers
The following table summarizes the inhibitory concentrations (IC50) of Niflumic Acid and other selected chloride channel blockers against various channel types. This quantitative data allows for a direct comparison of potency.
| Blocker | Target Channel | Cell/Tissue Type / Expression System | IC50 / Effective Concentration |
| Niflumic Acid (NFA) | Native gCl (Mainly CLC-1) | Rat Skeletal Muscle | ~42 µM[7] |
| TMEM16A (CaCC) | CHO Cells | ~7.5 µM[6] | |
| VRAC (ICl,swell) | HEK-293 Cells | 55.2 ± 2.2 µM[9] | |
| GABA-A Receptor | Rat Dorsal Root Ganglion Neurons | Inhibition noted at 1-100 µM[10] | |
| T16Ainh-A01 | TMEM16A (CaCC) | HEK-293 Cells | 5.5 ± 1.4 µM[9] |
| CFTRinh-172 | CFTR | Fischer Rat Thyroid (FRT) Cells | ~0.3 µM[8] |
| DCPIB | VRAC | Various Cell Lines | 10 µM (Commonly used effective conc.)[8][9] |
| Anthracene-9-carboxylic acid (A-9-C) | CLC-1 | Skeletal Muscle | Potent blocker, used in myotonia models[4] |
| NPPB | Broad Spectrum | Airway Smooth Muscle / PASMCs | Inhibition noted at 100 µM[12][13][14] |
Experimental Protocols
The data presented above is derived from established experimental methodologies. Below are detailed protocols for key assays used to determine the efficacy of chloride channel blockers.
1. Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique is the gold standard for measuring ion channel activity and the effect of pharmacological agents.
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells or Xenopus laevis oocytes are commonly used for heterologous expression of the target chloride channel (e.g., CLC-1, TMEM16A, CFTR). Cells are cultured under standard conditions and transfected with the plasmid DNA encoding the channel.
-
Recording Solutions:
-
Bath Solution (Extracellular): Composed of (in mM): 150 NaCl, 5.4 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[12]
-
Pipette Solution (Intracellular): Composed of (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 1 MgCl2, 5 Mg-ATP. The pH is adjusted to 7.2 with CsOH. Cesium (Cs+) is used to block potassium channels that could contaminate the chloride current recordings.
-
-
Procedure: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration). The membrane potential is clamped at a holding potential (e.g., -40 mV), and voltage steps are applied to elicit channel opening (e.g., steps from -100 mV to +100 mV).
-
Data Acquisition: Currents are recorded before (control), during, and after (washout) the application of the chloride channel blocker to the bath solution. The percentage of inhibition is calculated by comparing the current amplitude in the presence of the drug to the control current. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
2. Intracellular Calcium ([Ca2+]i) Measurement
This method is used to investigate off-target effects of blockers on calcium homeostasis.
-
Cell Preparation: Single smooth muscle cells are isolated from tissues like the rat pulmonary artery.[12]
-
Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.
-
Fluorescence Microscopy: Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging. Fura-2 is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is used to calculate the intracellular calcium concentration. Fluo-4 is excited at a single wavelength (~488 nm), and changes in fluorescence intensity reflect changes in [Ca2+]i.
-
Procedure: A baseline [Ca2+]i is recorded. The chloride channel blocker is then perfused into the chamber, and any change in fluorescence is recorded. To determine the source of the calcium, experiments can be repeated in a calcium-free extracellular solution to distinguish between calcium influx and release from internal stores like the sarcoplasmic reticulum or mitochondria.[12][13]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the study of chloride channel blockers.
Caption: Niflumic Acid's dual inhibitory mechanism on skeletal muscle CLC-1 channels.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloride channel blocker - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloride channels as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 10. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chloride channel blockade relaxes airway smooth muscle and potentiates relaxation by β-agonists - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Deuteration on the Protein Binding of Niflumic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein binding characteristics of Niflumic Acid and its hypothetical deuterated counterpart. While direct experimental data on the protein binding of deuterated Niflumic Acid is not currently available in peer-reviewed literature, this document synthesizes known data on Niflumic Acid's protein interactions with established principles of deuterium isotope effects on drug-protein binding. The information presented herein is intended to guide future research and drug development efforts.
Executive Summary
Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of ion channels.[1][2] Its binding to plasma proteins, particularly serum albumin, is a critical determinant of its pharmacokinetic profile. Deuteration, the selective replacement of hydrogen with deuterium atoms, is a strategy employed to favorably alter the metabolic and pharmacokinetic properties of drugs.[3][4][5] This guide explores the potential impact of deuteration on the protein binding of Niflumic Acid, drawing parallels from studies on other deuterated compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the known protein binding data for Niflumic Acid and provide a projected comparison for a deuterated analog. The projected values are based on the observed effects of deuteration on the protein binding of other small molecules, such as caffeine, where an increase in binding affinity was noted.[6]
Table 1: Comparison of Protein Binding Parameters for Niflumic Acid and a Hypothetical Deuterated Analog
| Parameter | Niflumic Acid | Deuterated Niflumic Acid (Projected) | Rationale for Projection |
| Primary Binding Protein | Human Serum Albumin (HSA)[7][8] | Human Serum Albumin (HSA) | Deuteration is not expected to change the primary protein target. |
| Binding Sites on HSA | Site I (regions Ia and Ib)[7][9] | Site I (regions Ia and Ib) | The overall molecular shape and key binding motifs are unlikely to be altered by deuteration. |
| Binding Affinity (Kd) | Data not consistently reported, but high affinity is implied.[10] | Potentially Lower (Increased Affinity) | Deuteration can strengthen non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for drug-protein binding.[11][12] A study on caffeine showed increased binding to HSA upon deuteration.[6] |
| Binding Stoichiometry | Multiple binding sites with varying affinities have been reported for bovine serum albumin.[10] | Likely Unchanged | The number of binding sites is a function of the protein's structure and is unlikely to be affected by deuteration of the ligand. |
Table 2: Thermodynamic Parameters of Protein Binding
| Thermodynamic Parameter | Niflumic Acid (General Principles) | Deuterated Niflumic Acid (Projected) | Rationale for Projection |
| Enthalpy Change (ΔH) | Likely negative (enthalpically driven) for high-affinity binding. | Potentially more negative | Stronger non-covalent interactions due to deuteration would likely lead to a more favorable enthalpy change. |
| Entropy Change (ΔS) | Contribution varies depending on the specific interactions and solvent reorganization. | Potentially less favorable | Increased order upon stronger binding could lead to a more negative entropy change, which might partially offset the enthalpic gain. |
| Gibbs Free Energy Change (ΔG) | Negative, indicating a spontaneous binding process. | Potentially more negative | A more favorable enthalpy change is expected to result in a more negative Gibbs free energy, signifying a stronger binding affinity. |
Experimental Protocols
To empirically determine the impact of deuteration on the protein binding of Niflumic Acid, the following experimental protocols are recommended.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[13][14][15][16]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding for both Niflumic Acid and its deuterated analog to Human Serum Albumin (HSA).
Methodology:
-
Sample Preparation:
-
Prepare a solution of HSA (typically in the micromolar range, e.g., 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare solutions of Niflumic Acid and deuterated Niflumic Acid (typically 10-20 fold higher concentration than the protein) in the same buffer. It is critical to ensure accurate concentration determination for both the protein and the ligands.
-
-
ITC Experiment:
-
Load the HSA solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand solution into the sample cell while monitoring the heat changes.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus time, is integrated to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site or multi-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding kinetics, providing association (ka) and dissociation (kd) rate constants.[6][17][18][19][20]
Objective: To determine the kinetics of binding and the binding affinity of Niflumic Acid and its deuterated analog to HSA.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize HSA onto the surface of a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Niflumic Acid and deuterated Niflumic Acid in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analytes over the immobilized HSA surface and a reference surface (without HSA) to correct for non-specific binding and bulk refractive index changes.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = kd/ka).
-
Visualizations
Experimental Workflow for Protein Binding Analysis
Caption: Workflow for ITC and SPR analysis of Niflumic Acid protein binding.
Signaling Pathways of Niflumic Acid
Niflumic Acid's primary mechanisms of action involve the inhibition of COX enzymes, leading to reduced prostaglandin synthesis, and the modulation of various ion channels.
Caption: Niflumic Acid's dual mechanism of action.
Conclusion
While direct experimental evidence is pending, the principles of deuterium isotope effects suggest that deuteration of Niflumic Acid could lead to an increase in its binding affinity to serum albumin. This alteration in protein binding could have significant implications for the drug's pharmacokinetic and pharmacodynamic properties, potentially leading to a longer half-life and improved therapeutic index. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these projections. Further research in this area is warranted to fully elucidate the potential benefits of deuterated Niflumic Acid in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. (19)F NMR spectroscopic characterization of the interaction of niflumic acid with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. characterization-of-site-i-on-human-serum-albumin-concept-about-the-structure-of-a-drug-binding-site - Ask this paper | Bohrium [bohrium.com]
- 10. Binding of the anti-inflammatory drug niflumic acid to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects on noncovalent interactions between molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. 4.2. Surface plasmon resonance (SPR) [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Niflumic Acid-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Niflumic Acid-d5. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment. This compound is the deuterated form of Niflumic acid, and while it is used as an analgesic and anti-inflammatory agent, it presents hazards that require careful management.[1][2]
Hazard Summary: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is known to cause irritation to the eyes, skin, and respiratory system.[3][4][5] The compound is a light-sensitive and hygroscopic light yellow powder.[3]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Consistent and correct use of PPE is the most critical line of defense against chemical exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or eyeglasses | Must comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] Ensure a proper fit to prevent dust from entering the eyes. |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or latex gloves are recommended.[6] Double gloving is advised for all handling procedures, including compounding and disposal.[7] Gloves should be powder-free and changed regularly or immediately if contaminated.[6][7] |
| Body | Protective clothing/laboratory coat | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[3][7] |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 or N100 respirator is essential when there is a risk of generating airborne powder or aerosols.[3][6] All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely managing this compound from receipt to experimental use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Preparation and Handling for Experiments:
-
All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before handling, ensure all required PPE is correctly donned.
-
Minimize the generation of dust when weighing or transferring the powder.[3]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Avoid all direct contact with the compound.[3]
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
In Case of a Spill:
-
Evacuate the immediate area if a significant amount of dust is generated.
-
Ensure proper PPE, including respiratory protection, is worn before cleaning up.[3]
-
Carefully sweep or vacuum the spilled material and place it into a sealed, labeled container for disposal.[3]
-
Avoid dry sweeping that can create dust.
-
Clean the spill area thoroughly with soap and water.[8]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
-
Disposal Procedure:
-
Dispose of the waste through an approved hazardous waste disposal facility.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain, as it may cause long-lasting harmful effects to aquatic life.[5]
-
Handle uncleaned containers as you would the product itself.
-
Quantitative Data
The following table provides key quantitative information for Niflumic Acid and its deuterated form.
| Property | Value | Source |
| Molecular Weight (Niflumic Acid) | 282.22 g/mol | [9] |
| Molecular Weight (this compound) | 287.25 g/mol | [10] |
| Melting Point (Niflumic Acid) | 204 °C | [2] |
| Boiling Point (Niflumic Acid) | 192 °C | [4] |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for handling this compound, from preparation to disposal, emphasizing safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Niflumic acid - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
